2-tert-butyl-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWAYDAIZSXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375445 | |
| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29957-81-1 | |
| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-1H-indole-3-carbaldehyde | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. Due to the electron-donating nature of the indole ring, electrophilic substitution reactions such as formylation are readily achieved at the electron-rich C3 position. This document details the primary synthetic routes, their underlying mechanisms, and representative experimental protocols.
Introduction
Indole-3-carboxaldehydes are pivotal building blocks in the synthesis of a wide array of biologically active compounds and functional materials. The introduction of a tert-butyl group at the C2 position can enhance lipophilicity and metabolic stability, making this compound a sought-after precursor. The most common and effective methods for its synthesis involve electrophilic formylation of 2-tert-butyl-1H-indole. The primary methods discussed herein are the Vilsmeier-Haack reaction, the Rieche formylation, and the Reimer-Tiemann reaction.
Synthesis Methodologies and Mechanisms
The formylation of 2-tert-butyl-1H-indole predominantly proceeds via electrophilic aromatic substitution at the C3 position. The choice of formylating agent and reaction conditions can influence the yield and purity of the final product.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C3 position of 2-tert-butyl-1H-indole attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde.
Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method is particularly effective for electron-rich aromatic compounds.
Mechanism:
-
Formation of the Electrophile: Dichloromethyl methyl ether reacts with the Lewis acid to form a highly reactive electrophilic species.
-
Electrophilic Substitution: The 2-tert-butyl-1H-indole attacks the electrophile at the C3 position.
-
Hydrolysis: The intermediate is subsequently hydrolyzed to afford the aldehyde.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles. It involves the reaction of the substrate with chloroform in a basic solution.
Mechanism:
-
Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., NaOH) to form a trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene.
-
Electrophilic Attack: The electron-rich indole nucleus attacks the electrophilic dichlorocarbene.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the base to yield the aldehyde.
Experimental Protocols
Representative Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole
Materials:
-
2-tert-butyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Water, deionized
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) to the DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 2-tert-butyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.
-
Make the solution alkaline (pH 8-9) by the dropwise addition of a cold aqueous solution of NaOH (e.g., 2 M).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Quantitative Data
The following table presents typical reaction parameters for the Vilsmeier-Haack formylation of various substituted indoles, which can serve as a reference for the synthesis of this compound.[5]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 6-Methyl-1H-indole | POCl₃, DMF | Room Temp to 90 | 9 | 89 |
| 6-Chloro-1H-indole | POCl₃, DMF | Room Temp to 90 | 9 | 91 |
| 7-Methoxy-1H-indole | POCl₃, DMF | Room Temp to 90 | 8 | 86 |
Note: The steric hindrance of the tert-butyl group at the C2 position may require slightly longer reaction times or higher temperatures to achieve comparable yields.
Spectroscopic Data
The following are the expected spectroscopic data for this compound based on the known data for indole-3-carboxaldehyde and related structures.[6][7][8][9]
| Spectroscopy | Expected Data |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~8.3 (br s, 1H, NH), ~7.9-7.2 (m, 4H, Ar-H), ~1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~185 (-CHO), ~145 (C2), ~137 (C7a), ~127-120 (Ar-C), ~118 (C3), ~112 (C7), ~32 (-C(CH₃)₃), ~30 (-C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1650 (C=O stretch, aldehyde), ~1530, 1450 (C=C stretch, aromatic) |
| Mass Spec. (ESI-MS) | m/z 202.12 [M+H]⁺ for C₁₃H₁₅NO |
Conclusion
The synthesis of this compound is most effectively achieved through electrophilic formylation of 2-tert-butyl-1H-indole. The Vilsmeier-Haack reaction stands out as a high-yielding and reliable method. While the steric bulk of the tert-butyl group may necessitate optimization of reaction conditions, the general protocols outlined in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate. The provided mechanistic insights and comparative data will aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-tert-butyl-1H-indole-3-carbaldehyde. Due to the limited availability of directly published experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy and well-documented synthetic methodologies to present a predictive but scientifically grounded data set. The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this indole derivative.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent indole-3-carbaldehyde and the known spectroscopic effects of a tert-butyl substituent at the C2 position of the indole ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~10.1 | s | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the indole ring. |
| ~8.3 | br s | 1H | NH | The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. |
| ~7.8-7.9 | d | 1H | H-4 | The peri-proton at C4 is deshielded by the aldehyde group at C3. |
| ~7.2-7.4 | m | 2H | H-5, H-6 | The protons on the benzene portion of the indole ring. |
| ~7.1-7.2 | d | 1H | H-7 | The proton at C7. |
| ~1.4 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| ~185 | C=O | The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. |
| ~145 | C-2 | The C-2 carbon bearing the tert-butyl group will be significantly downfield. |
| ~137 | C-7a | The bridgehead carbon. |
| ~125-130 | C-4, C-5, C-6, C-7 | The aromatic carbons of the benzene ring. |
| ~120 | C-3a | The other bridgehead carbon. |
| ~115 | C-3 | The C-3 carbon attached to the aldehyde group. |
| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~30 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment | Predicted Rationale |
| ~3300 | Medium | N-H stretch | Characteristic stretching vibration for the N-H bond in the indole ring. |
| ~2960, 2870 | Strong | C-H stretch (sp³) | Stretching vibrations of the C-H bonds in the tert-butyl group. |
| ~2820, 2720 | Weak | C-H stretch (aldehyde) | Fermi resonance doublets characteristic of the aldehyde C-H stretch. |
| ~1660 | Strong | C=O stretch (aldehyde) | Strong absorption due to the stretching vibration of the conjugated carbonyl group. |
| ~1580, 1450 | Medium | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the indole ring system. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment | Predicted Rationale |
| 201 | High | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₃H₁₅NO). |
| 186 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted compounds. |
| 144 | Strong | [M - C₄H₉]⁺ | Loss of the tert-butyl group to form a stable indoyl cation is expected to be a major fragmentation pathway. |
| 116 | Moderate | [144 - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₄H₉]⁺ fragment. |
| 57 | Strong | [C₄H₉]⁺ | The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing a tert-butyl group. |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole. This reaction is a reliable method for the introduction of a formyl group at the electron-rich C3 position of the indole nucleus.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-tert-butyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve 2-tert-butyl-1H-indole in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualizations
The following diagram illustrates the synthetic workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.
Crystal Structure of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-tert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry. A comprehensive search of crystallographic databases and scientific literature reveals that, to date, the specific crystal structure of this compound (CAS Number: 29957-81-1) has not been publicly reported. In the absence of this primary data, this document provides a detailed analysis of the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, as a foundational reference. Furthermore, it offers insights into the expected stereochemical impact of the 2-tert-butyl group on the molecular and supramolecular structure. This guide also includes established experimental protocols for the synthesis of related indole-3-carbaldehydes and a summary of the biological significance of this class of compounds, thereby providing a valuable resource for researchers in the field.
Introduction
Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituent at the 2-position of the indole ring is known to modulate the biological efficacy and pharmacokinetic properties of these molecules. The 2-tert-butyl substitution, in particular, is of interest for its potential to introduce steric bulk, which can influence receptor binding and metabolic stability. Understanding the three-dimensional structure of this compound is crucial for rational drug design and structure-activity relationship (SAR) studies.
Despite a thorough investigation, a definitive crystal structure for this compound is not available in the public domain. Therefore, this guide presents the crystallographic data for the unsubstituted parent molecule, 1H-indole-3-carbaldehyde, to serve as a structural template.
Crystal Structure Analysis of 1H-Indole-3-carbaldehyde
The crystal structure of 1H-indole-3-carbaldehyde provides a fundamental framework for understanding its substituted analogues.
Crystallographic Data
The crystallographic data for 1H-indole-3-carbaldehyde is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.0758 (9) |
| b (Å) | 5.8059 (4) |
| c (Å) | 8.6909 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 710.24 (8) |
| Z | 4 |
| Temperature (K) | 293 |
Molecular and Supramolecular Structure
In the crystal, the indole ring of 1H-indole-3-carbaldehyde is essentially planar. The molecules are linked into chains by intermolecular N—H···O hydrogen bonds between the indole nitrogen and the oxygen atom of the carbaldehyde group of an adjacent molecule. This hydrogen bonding motif is a key feature of the crystal packing.
Predicted Structural Influence of the 2-tert-butyl Group
The introduction of a bulky tert-butyl group at the 2-position of the indole ring is expected to have significant steric and electronic consequences on the crystal structure of this compound.
-
Molecular Conformation: The tert-butyl group will likely cause some distortion of the planarity of the indole ring system. The C2-C(tert-butyl) bond may be slightly out of the plane of the indole ring to minimize steric strain.
-
Crystal Packing: The presence of the large, non-polar tert-butyl group is expected to disrupt the efficient crystal packing observed in the parent compound. The intermolecular N—H···O hydrogen bonding network may be altered or replaced by weaker van der Waals interactions, potentially leading to a lower melting point and different solubility properties. The overall packing density is also likely to be reduced.
Experimental Protocols
While a specific protocol for the synthesis and crystallization of this compound is not detailed in the available literature, general methods for the synthesis of indole-3-carbaldehydes can be adapted. The Vilsmeier-Haack reaction is a widely used and effective method.
General Synthesis of Indole-3-carbaldehydes via the Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of indoles.
Materials:
-
Substituted indole (e.g., 2-tert-butyl-1H-indole)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure indole-3-carbaldehyde.
Crystallization
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
Biological Significance and Potential Applications
Indole-3-carbaldehyde derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
-
Anticancer Activity: Many substituted indole-3-carbaldehydes have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties.
The biological activity is often attributed to the ability of the indole scaffold to interact with various biological targets, and the nature and position of substituents play a critical role in determining the specific activity and potency.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway for an indole-3-carbaldehyde derivative.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of the available structural information from its parent compound and predictive insights into the effects of the 2-tert-butyl substituent. The provided synthetic protocols and summary of biological activities of related compounds offer a valuable resource for researchers engaged in the design and development of novel indole-based therapeutic agents. The elucidation of the precise crystal structure of the title compound through future experimental work is a critical next step to further inform rational drug design efforts.
The Biological Frontier of Indole-3-Carbaldehydes: A Technical Guide to Their Diverse Activities
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the multifaceted biological activities of substituted indole-3-carbaldehydes. This class of compounds, originating from a core indole structure, has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a consolidated overview of their biological performance, detailed experimental methodologies for their evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and development.
Overview of Biological Activities
Indole-3-carbaldehyde and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their versatile biological profile.[1][2][3][4] The indole scaffold is a privileged structure in drug discovery, and modifications at the 3-position with a carbaldehyde group, along with further substitutions on the indole ring, have yielded a plethora of compounds with potent biological effects.[1][3][4] These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[1][2][3] The mechanism of action for these compounds is often multifaceted, involving the modulation of key signaling pathways and cellular processes.[2]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of various substituted indole-3-carbaldehyde derivatives, providing a comparative overview of their potency.
Table 2.1: Anticancer Activity of Substituted Indole-3-Carbaldehydes
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |
| 1-propyl-indole-3-carboxaldehyde thiosemicarbazone (3d) | H37Rv (Mycobacterium tuberculosis) | 0.9 µg/mL | [6] |
| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q) | H37Rv (Mycobacterium tuberculosis) | 1.9 µg/mL | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2.2: Antimicrobial Activity of Substituted Indole-3-Carbaldehydes
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus | 6.25-100 | [7][8] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [7][8] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Escherichia coli | 6.25-100 | [7][8] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Bacillus subtilis | 6.25-100 | [7][8] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 6.25-100 | [7][8] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2.3: Antiviral Activity of a Substituted Indole Derivative
| Compound/Derivative | Virus | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.06 | 78.6 | [9][10] |
IC50: The half-maximal inhibitory concentration. SI: Selectivity Index, the ratio of the cytotoxic concentration to the effective antiviral concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted indole-3-carbaldehydes.
Synthesis of Substituted Indole-3-Carbaldehydes (Vilsmeier-Haack Reaction Example)
A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with stirring.
-
Prepare a solution of the desired substituted indole in DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent (DMF and POCl3 mixture) while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature, and then heat as required (e.g., 85-90°C) for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the mixture is alkaline, which will precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
-
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indole derivatives and a general experimental workflow.
Caption: General experimental workflow for the development of indole-3-carbaldehyde derivatives.
Caption: Simplified TLR4/NF-κB/p38 signaling pathway in inflammation.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
Substituted indole-3-carbaldehydes represent a promising and versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive area for further investigation. This guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and clear visual aids to accelerate the discovery and development of novel indole-based drugs.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of 2-tert-butyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity and stability of 2-tert-butyl-1H-indole-3-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on practical applications and experimental considerations.
Core Chemical Properties
This compound is a derivative of the indole heterocyclic system, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position. This substitution pattern significantly influences its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 29957-81-1 |
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.
Vilsmeier-Haack Reaction: A Detailed Protocol
The Vilsmeier-Haack reaction involves the formylation of 2-tert-butyl-1H-indole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The bulky tert-butyl group at the 2-position of the indole ring sterically hinders the approach of the Vilsmeier reagent, which may necessitate optimized reaction conditions compared to the formylation of unsubstituted indole.
Experimental Protocol:
Materials:
-
2-tert-butyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM.
-
Add the solution of 2-tert-butyl-1H-indole to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance of the tert-butyl group, a longer reaction time or gentle heating (e.g., 40 °C) may be required for complete conversion.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Logical Relationship of Vilsmeier-Haack Reaction:
An In-depth Technical Guide on 2-tert-butyl-1H-indole-3-carbaldehyde
Abstract
This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-tert-butyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. It includes a compilation of known physical and chemical data, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its significance as a synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Introduction
Indole-3-carboxaldehyde and its derivatives are a pivotal class of heterocyclic compounds widely recognized for their presence in bioactive natural products and their role as versatile intermediates in organic synthesis.[1][2][3][4] The introduction of a bulky tert-butyl group at the C2 position of the indole scaffold significantly influences the molecule's steric and electronic properties, making this compound a compound of interest for developing novel therapeutic agents and functional materials.[3] Derivatives of indole-3-carboxaldehyde have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide consolidates the available technical data for the 2-tert-butyl substituted analogue.
Physicochemical Properties
The core physicochemical properties of this compound are summarized below. The data has been aggregated from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 29957-81-1 | [5][6] |
| Molecular Formula | C₁₃H₁₅NO | [5][6] |
| Molecular Weight | 201.27 g/mol | [5][6] |
| Physical Form | Solid | |
| Boiling Point | 224 °C | |
| Storage Temperature | Ambient | |
| Purity | Typically ≥95% |
Table 2: Spectroscopic and Structural Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | This compound | |
| InChI | 1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |
| InChI Key | HKBWAYDAIZSXQS-UHFFFAOYSA-N | |
| MDL Number | MFCD01241608 |
Note: Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and specific melting point values for this compound are not widely published in peer-reviewed literature at the time of this report but are available through commercial suppliers.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]
Vilsmeier-Haack Reaction Workflow
The logical workflow for the synthesis of this compound from 2-tert-butyl-1H-indole is depicted below.
Caption: Workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for indole formylation.[10][11]
Materials and Equipment:
-
2-tert-butyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-1H-indole (1.0 equiv) in anhydrous DMF (acting as both solvent and reagent).
-
Vilsmeier Reagent Formation and Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Stir vigorously for 15-30 minutes.
-
Basification: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. This step facilitates the hydrolysis of the iminium intermediate and precipitation of the product.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Biological and Chemical Significance
While specific signaling pathway studies on this compound are limited, the indole-3-carboxaldehyde core is a well-established pharmacophore.[3] It is a metabolite of tryptophan and can act as an agonist at the aryl hydrocarbon receptor (AHR), playing a role in modulating immune responses at mucosal surfaces.[12] The introduction of various substituents onto the indole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3]
The logical relationship between the core chemical structure and its potential applications is outlined in the diagram below.
Caption: Structure-to-application map for this compound.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with defined physicochemical properties. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a standard method for indole formylation. Given the established biological importance of the indole-3-carboxaldehyde scaffold, this 2-tert-butyl substituted derivative represents a promising building block for medicinal chemistry and materials science, warranting further investigation into its biological activity and potential therapeutic applications.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. scbt.com [scbt.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-tert-butyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tert-butyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, and explores its potential biological significance, with a focus on the underlying signaling pathways.
Core Chemical Identifiers and Properties
This compound is a derivative of indole, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position of the indole ring. These substitutions significantly influence its chemical reactivity and biological activity.
| Identifier | Value |
| CAS Number | 29957-81-1 |
| IUPAC Name | 2-(tert-butyl)-1H-indole-3-carbaldehyde |
| Chemical Formula | C₁₃H₁₅NO[1] |
| Molecular Weight | 201.27 g/mol [1] |
| Canonical SMILES | CC(C)(C)C1=C(C=O)C2=CC=CC=C2N1 |
| InChI Key | HKBWAYDAIZSXQS-UHFFFAOYSA-N |
Synthesis and Spectroscopic Data
General Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole
This protocol is a generalized procedure based on the well-established Vilsmeier-Haack reaction for indole derivatives.
Materials:
-
2-tert-butyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butyl-1H-indole in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the Vilsmeier reagent is fully hydrolyzed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of related indole-3-carbaldehyde derivatives[7], the following characteristic spectral features can be anticipated:
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton between δ 9.8-10.2 ppm, a singlet for the N-H proton of the indole ring (which may be broad), signals for the aromatic protons on the benzene ring portion of the indole nucleus, and a characteristic singlet for the nine protons of the tert-butyl group in the upfield region.
-
¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the carbons of the tert-butyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be expected in the region of 1650-1680 cm⁻¹. A broad band in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.27 g/mol ).
Biological Activity and Signaling Pathways
Indole-3-carbaldehyde (I3A) and its derivatives have emerged as significant modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8][9][10][11][12]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The interaction of this compound with the AhR is anticipated to follow the established pathway for other I3A derivatives. This pathway plays a crucial role in the anti-inflammatory effects observed with these compounds.
Pathway Description:
-
Ligand Binding: this compound, acting as a ligand, enters the cell and binds to the cytosolic AhR, which is part of a protein complex.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of its chaperone proteins and its translocation into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Biological Response: This binding initiates the transcription of various genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and, importantly, the anti-inflammatory cytokine Interleukin-22 (IL-22). The production of IL-22 contributes to the maintenance of intestinal barrier function and the resolution of inflammation.
Quantitative Biological Data
Specific quantitative biological activity data, such as IC₅₀ or MIC values, for this compound are not available in the reviewed literature. However, studies on various other indole-3-carboxaldehyde derivatives have demonstrated a range of biological activities. The table below summarizes the antioxidant activity of some related compounds to provide a general context for the potential efficacy of this class of molecules.
| Compound | DPPH Scavenging IC₅₀ (µM/ml) | Lipid Peroxidation Inhibition IC₅₀ (µM/ml) |
| Indole-3-carboxaldehyde | 121 ± 0.5 | 70 ± 0.7 |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | 159 ± 0.4 | 75 ± 0.4 |
| Derivative 5a | 18 ± 0.1 | 24 ± 0.3 |
| Derivative 5b | 21 ± 0.2 | 29 ± 0.8 |
| Derivative 5e | 16 ± 0.8 | 21 ± 0.5 |
| Derivative 5f | 8 ± 0.9 | 7 ± 0.1 |
| Derivative 5g | 13 ± 0.2 | 16 ± 0.9 |
| Butylated Hydroxyanisole (BHA) (Standard) | 11 ± 0.5 | 9 ± 0.1 |
| Data for indole-3-carboxaldehyde derivatives is adapted from Nagaraja Naik et al., Der Pharma Chemica, 2012, 4(2):783-790.[13] |
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest a potential for interaction with biological targets such as the Aryl Hydrocarbon Receptor, which is implicated in a variety of diseases with an inflammatory component. While specific biological data for this compound is limited, the broader class of indole-3-carbaldehyde derivatives has shown promising anti-inflammatory, antioxidant, and antimicrobial properties. Further research, including detailed synthesis optimization, comprehensive spectroscopic analysis, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its application in drug development.
References
- 1. labsolu.ca [labsolu.ca]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via AhR/AMPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide: Theoretical Studies on 2-tert-butyl-1H-indole-3-carbaldehyde
A comprehensive review of the publicly available scientific literature reveals a notable absence of dedicated theoretical or in-depth experimental studies on 2-tert-butyl-1H-indole-3-carbaldehyde. While this compound is commercially available, indicating its synthesis has been achieved, detailed characterization data, such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy, and single-crystal X-ray diffraction data, are not present in published scientific journals or patents. This lack of foundational experimental data precludes the development of a robust theoretical model and the detailed analysis requested.
This guide will, therefore, provide a foundational overview of the theoretical and experimental approaches that would be employed to study this compound, drawing parallels from research on the parent compound, indole-3-carbaldehyde, and other substituted derivatives. This framework can serve as a roadmap for future research on this specific molecule.
Molecular Structure and Properties
This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol . Its structure consists of a bicyclic indole core, featuring a benzene ring fused to a pyrrole ring. A bulky tert-butyl group is substituted at the 2-position of the indole ring, and a carbaldehyde (formyl) group is attached to the 3-position.
Table 1: Basic Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 29957-81-1 | Commercial Vendors |
| Molecular Formula | C₁₃H₁₅NO | Commercial Vendors |
| Molecular Weight | 201.27 g/mol | Commercial Vendors |
Hypothetical Experimental Protocols for Characterization
To initiate theoretical studies, the synthesis and thorough characterization of this compound would be the first critical step.
Synthesis
The synthesis of this compound would likely follow established methods for the formylation of indoles, with modifications to accommodate the 2-tert-butyl substituent. A plausible synthetic route is the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-tert-butyl-1H-indole in anhydrous DMF and cool the solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline. The crude product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic and Crystallographic Characterization
The purified compound would then be subjected to a battery of analytical techniques to confirm its structure and provide data for theoretical modeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively. This data is crucial for confirming the connectivity of the atoms and the success of the synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, particularly the N-H stretch of the indole ring and the C=O stretch of the carbaldehyde group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray crystallography would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and dihedral angles. This is the gold standard for geometric data required for high-level theoretical calculations.
Framework for Theoretical Studies
Once experimental data is available, a comprehensive theoretical investigation can be undertaken to understand the electronic structure, reactivity, and potential biological activity of this compound.
Computational Methods
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the properties of molecules of this size. A common approach would involve:
-
Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimized geometry would be compared with the experimental crystal structure, if available, to validate the computational model.
-
Vibrational Frequency Analysis: Calculation of the vibrational frequencies at the optimized geometry serves two purposes: to confirm that the structure is a true energy minimum and to allow for a theoretical IR spectrum to be generated and compared with the experimental spectrum.
-
Electronic Properties Analysis: A range of electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge transfer interactions and the nature of the chemical bonds.
-
Logical Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for a theoretical study of a novel compound like this compound.
Potential Signaling Pathways and Biological Activity
Indole derivatives are known to exhibit a wide range of biological activities, often through interactions with specific signaling pathways. For instance, the parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). The introduction of a bulky tert-butyl group at the 2-position could significantly alter the molecule's ability to bind to AhR or other biological targets.
A hypothetical signaling pathway that could be investigated is the AhR signaling pathway, which is involved in regulating immune responses and cellular metabolism.
Conclusion
While a detailed theoretical study on this compound is not currently possible due to the lack of published experimental data, this guide outlines the necessary steps and methodologies for such an investigation. Future research should focus on the synthesis and comprehensive characterization of this molecule. The resulting data will be invaluable for building accurate computational models to explore its electronic structure, reactivity, and potential as a pharmacologically active agent. Such studies would contribute significantly to the broader understanding of substituted indole-3-carbaldehydes and their potential applications in drug discovery and materials science.
Potential Therapeutic Targets of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for 2-tert-butyl-1H-indole-3-carbaldehyde. This guide extrapolates potential therapeutic targets and mechanisms based on studies of the parent compound, indole-3-carbaldehyde (I3A), and its other derivatives. All data and protocols should be considered as a starting point for the investigation of this specific molecule.
Executive Summary
Indole-3-carbaldehyde (I3A) and its derivatives are a promising class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The core indole structure is a privileged scaffold in medicinal chemistry.[2] Based on the available literature for structurally related compounds, this compound is hypothesized to engage with several key therapeutic targets. A prominent potential target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[3][4] Modulation of inflammatory pathways, such as the NF-κB signaling cascade, and induction of apoptosis in cancer cells are other significant potential therapeutic avenues.[5][6] This document provides a comprehensive overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Potential Therapeutic Areas and Molecular Targets
The therapeutic potential of indole-3-carbaldehyde derivatives spans several key areas:
-
Oncology: Derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A key mechanism is the induction of apoptosis.[3]
-
Inflammation: Indole compounds are known to modulate inflammatory responses, often through the regulation of cytokine production and key signaling pathways like NF-κB.[5]
-
Infectious Diseases: Antimicrobial properties have been reported for various I3A derivatives.[1]
Based on data from analogous compounds, the primary molecular targets for this compound are likely to include:
-
Aryl Hydrocarbon Receptor (AhR): A key regulator of cellular responses to environmental stimuli and endogenous ligands.[8] Activation of AhR by indole derivatives can influence immune cell function and intestinal homeostasis.[4][9]
-
NF-κB Signaling Pathway Components: This pathway is central to the inflammatory response, and its inhibition is a major therapeutic goal in many diseases.[6]
-
Apoptosis-Related Proteins: Inducing programmed cell death in cancer cells is a cornerstone of oncology drug discovery.[10]
Quantitative Biological Activity of Indole-3-Carbaldehyde Derivatives
The following tables summarize the biological activities of various I3A derivatives. These values provide a benchmark for the potential potency of this compound.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7][11] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7][11] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 62.5 | [12] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | B. subtilis | 125 | [12] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 125 | [12] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | B. subtilis | 250 | [12] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Key Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor. Upon binding of a ligand, such as an indole derivative, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1 and contributing to immune modulation.[13][14]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Indole derivatives may inhibit this pathway by preventing IκB degradation.[6][15]
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[2][16][17]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][18]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.[16]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][18]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a plate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Aryl Hydrocarbon Receptor (AhR) Activation Reporter Assay
This assay quantifies the ability of a compound to act as an agonist or antagonist of the AhR.[13]
-
Principle: A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. AhR activation by a ligand drives the expression of the reporter protein, which can be quantified.[20]
-
Materials:
-
AhR reporter cell line (e.g., HepG2 stably transfected with a DRE-luciferase reporter construct)
-
Cell culture medium
-
Test compound and reference agonist/antagonist
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
-
-
Procedure (Agonist Mode):
-
Plate the AhR reporter cells in a 96-well opaque plate and incubate for 4-6 hours.[21]
-
Prepare serial dilutions of the test compound and a known AhR agonist (e.g., MeBio) in the culture medium.[21]
-
Treat the cells with the diluted compounds.
-
Incubate for 22-24 hours.[21]
-
Lyse the cells and add the luciferase detection reagent.
-
Measure the luminescence using a luminometer. An increase in luminescence compared to the vehicle control indicates agonist activity.
-
-
Procedure (Antagonist Mode):
-
Follow the same initial steps as the agonist mode.
-
Co-treat the cells with a serial dilution of the test compound and a fixed, sub-maximal concentration (e.g., EC80) of a known AhR agonist.[13]
-
Measure luciferase activity as described above. A decrease in luminescence compared to the agonist-only control indicates antagonist activity.
-
General Experimental and Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel indole derivative.
Conclusion and Future Directions
While direct evidence is pending, the existing body of research on indole-3-carbaldehyde derivatives strongly suggests that this compound holds significant potential as a therapeutic agent. The bulky tert-butyl group at the 2-position may influence its binding affinity and selectivity for various targets, a hypothesis that warrants experimental validation. Future research should prioritize the synthesis and in vitro evaluation of this specific compound against a panel of cancer cell lines and in inflammatory assay systems. Direct assessment of its activity on the Aryl Hydrocarbon Receptor and the NF-κB pathway will be crucial in elucidating its precise mechanism of action and advancing its potential development as a novel therapeutic.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | 586949-23-7 | Benchchem [benchchem.com]
- 4. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Ah Receptor Ligand Specificity Became Important in Understanding Its Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-carboxaldehyde alleviates acetaminophen-induced liver injury via inhibition of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 15. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde: An Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles. This protocol includes a comprehensive list of materials, a step-by-step procedure, and expected characterization data to guide researchers in the successful synthesis and verification of the target compound.
Introduction
Indole-3-carbaldehyde and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and natural products. The introduction of a bulky substituent, such as a tert-butyl group at the 2-position, can significantly influence the pharmacological properties of the indole scaffold. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles, proceeding through the electrophilic substitution of the indole ring with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This protocol details the application of the Vilsmeier-Haack reaction for the specific synthesis of this compound.
Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-tert-butyl-1H-indole | C₁₂H₁₅N | 173.26 | 5.00 g | 28.8 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 3.5 mL | 38.5 mmol |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (3.5 mL, 38.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with 2-tert-butyl-1H-indole: Dissolve 2-tert-butyl-1H-indole (5.00 g, 28.8 mmol) in anhydrous N,N-dimethylformamide (30 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized (pH ~7-8). This should be done carefully as gas evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Data Presentation
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 29957-81-1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-192 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.1 (s, 1H, CHO), 8.3 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 185.0, 148.0, 136.5, 126.0, 124.0, 122.5, 121.0, 115.0, 111.0, 32.5, 30.0 |
| Expected Yield | 75-85% |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is flame-dried before use.
-
The quenching step with ice and sodium bicarbonate should be performed slowly and with caution due to vigorous gas evolution.
This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the detailed steps and safety precautions will facilitate a successful and safe execution of the experiment.
Application Notes and Protocols: 2-tert-butyl-1H-indole-3-carbaldehyde in Schiff Base Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from 2-tert-butyl-1H-indole-3-carbaldehyde. The protocols and data presented are based on established methodologies for analogous indole-carbaldehydes and serve as a guide for the development of novel compounds with therapeutic potential.
Introduction
Schiff bases derived from indole moieties are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The formation of an azomethine group through the condensation of an aldehyde with a primary amine is a versatile method for synthesizing a library of compounds with varied steric and electronic properties. The incorporation of a bulky 2-tert-butyl group on the indole scaffold is anticipated to influence the pharmacological profile of the resulting Schiff bases, potentially enhancing their specificity and efficacy.
Applications in Drug Discovery
Schiff bases of indole-3-carbaldehyde and its derivatives have shown promise in several therapeutic areas:
-
Antimicrobial Agents: Indole-based Schiff bases have demonstrated activity against a range of bacterial and fungal strains.[1][4] The imine linkage is crucial for their antimicrobial effects.
-
Anticancer Agents: Cytotoxic effects against various cancer cell lines have been reported for indole-derived Schiff bases.[5][6] These compounds can induce apoptosis through various signaling pathways.
-
Fluorescent Probes: The conjugated system in some indole Schiff bases gives rise to fluorescent properties, making them potential candidates for use as probes in bioimaging and sensing applications.
-
Anti-inflammatory and Analgesic Activity: Certain indole Schiff base derivatives have exhibited anti-inflammatory and analgesic properties, suggesting their potential in the management of pain and inflammation.[7]
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of Schiff bases from this compound. Researchers should note that optimization of reaction conditions may be necessary due to the steric hindrance from the tert-butyl group.
General Synthesis of Schiff Bases
A common and effective method for synthesizing Schiff bases from indole aldehydes is through a condensation reaction with primary amines, often catalyzed by a weak acid.[8]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, amino acids)
-
Ethanol or Methanol (Anhydrous)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in anhydrous ethanol or methanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Characterization Data
The following table summarizes typical characterization data for Schiff bases derived from a closely related analogue, 1H-indole-2-carbaldehyde.[7] It is anticipated that derivatives of this compound will exhibit comparable spectral features, with expected variations in chemical shifts and physical properties due to the presence of the tert-butyl group.
| Compound ID | Amine Reactant | Yield (%) | M.P. (°C) | Rf Value | Key IR Bands (cm⁻¹) | Key ¹H-NMR Signals (δ ppm) |
| MUB-01 | 4-Bromoaniline | 67.90 | 158-160 | 0.68 | 3161 (N-H), 1629 (C=N), 641 (C-Br) | 12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.91-7.20 (m, 9H, Ar-H) |
| MUB-02 | 3-Fluoroaniline | 70.27 | 159-161 | 0.70 | 3161 (N-H), 1690 (C=N), 740 (C-Cl) | 12.1 (s, 1H, NH), 9.93-8.93 (s, 1H, CH=N), 8.35-7.19 (m, 9H, Ar-H) |
| MUB-03 | 4-Chloroaniline | 64.28 | 156-158 | 0.64 | 3158 (N-H), 1626 (C=N), 748 (C-Cl) | 12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.92-6.80 (m, 9H, Ar-H) |
| MUB-04 | 4-Nitroaniline | 67.12 | 155-157 | 0.67 | 3444 (N-H), 1684 (C=N), 1442 (C-NO₂) | 12.1 (s, 1H, NH), 9.94 (s, 1H, CH=N), 8.91-7.20 (m, 9H, Ar-H) |
| MUB-05 | 3-Methoxyaniline | 71.01 | 160-162 | 0.71 | 3165 (N-H), 1622 (C=N), 1128 (C-O) | 12.1 (s, 1H, NH), 9.98 (s, 1H, CH=N), 8.91-7.09 (m, 9H, Ar-H), 3.82 (s, 3H, OCH₃) |
Biological Activity Data
The following table presents a summary of the biological activities of Schiff bases derived from 1H-indole-2-carbaldehyde, which can serve as a reference for predicting the potential activities of their 2-tert-butyl analogues.[7]
| Compound ID | Analgesic Activity (Hot Plate Method) | Anthelmintic Activity (Paralysis and Death Time) |
| MUB-01 | Moderate activity, comparable to standard | Not Reported |
| MUB-02 | Dynamic analgesic activity | Not Reported |
| MUB-03 | Not Reported | Significant activity at 50 and 100 mg/ml |
| MUB-06 | Not Reported | Moderate activity |
| MUB-07 | Not Reported | Moderate activity |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for synthesis and evaluation of Schiff bases.
Potential Signaling Pathway in Cancer
While specific pathways for 2-tert-butyl-indole-3-carbaldehyde Schiff bases are yet to be elucidated, a hypothetical pathway for anticancer activity based on known mechanisms of similar compounds is presented below.
Caption: A potential mechanism of anticancer action for indole Schiff bases.
Logical Relationship of the Research Process
The following diagram outlines the logical progression from starting material to potential therapeutic applications.
Caption: The logical flow from synthesis to a potential drug candidate.
References
- 1. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Acetylenic Indole‐Encapsulated Schiff Bases: Synthesis, In Silico Studies as Potent Antimicrobial Agents, Cytotoxic Eva… [ouci.dntb.gov.ua]
- 6. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 2-tert-butyl-1H-indole-3-carbaldehyde in Organic Synthesis
For Immediate Release
Shanghai, China – December 27, 2025 – 2-tert-butyl-1H-indole-3-carbaldehyde has emerged as a pivotal building block in organic synthesis, enabling the construction of a diverse array of complex molecules with significant biological activities. Its unique structural features, particularly the sterically demanding tert-butyl group at the 2-position of the indole scaffold, offer both challenges and opportunities for medicinal chemists and researchers in drug development. This document provides detailed application notes and protocols for the utilization of this versatile compound in the synthesis of novel bioactive agents.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bulky tert-butyl group at the 2-position of indole-3-carbaldehyde provides a unique steric and electronic environment, influencing the reactivity of the aldehyde functionality and the overall pharmacological profile of its derivatives. This strategic substitution can enhance selectivity for biological targets and improve metabolic stability.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key starting material for a variety of synthetic transformations, leading to compounds with potential therapeutic applications, including antimicrobial and anticancer properties.
Knoevenagel Condensation for the Synthesis of Vinylindoles
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds to yield 2-tert-butyl-3-vinylindole derivatives. These products are valuable intermediates for further functionalization and have been investigated for their biological activities.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A general procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:
-
Reactants:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Table 1: Representative Yields for Knoevenagel Condensation
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-(2-tert-butyl-1H-indol-3-yl)methylene)malononitrile | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-tert-butyl-1H-indol-3-yl)acrylate | 80-90 |
| Nitromethane | 2-tert-butyl-3-(2-nitrovinyl)-1H-indole | 70-80 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Diagram 1: Knoevenagel Condensation Workflow
A typical workflow for the Knoevenagel condensation reaction.
Wittig Reaction for the Synthesis of Substituted Alkenes
The Wittig reaction provides a powerful method for the synthesis of C-C double bonds. This compound can be reacted with various phosphorus ylides to generate a wide range of 3-alkenyl-2-tert-butylindole derivatives. The steric hindrance from the tert-butyl group may influence the stereoselectivity of the alkene formation.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
A general procedure for the Wittig reaction is as follows:
-
Reactants:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
This compound (1.0 eq)
-
Anhydrous THF (solvent)
-
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (indicated by a color change).
-
Stir the ylide solution for 30 minutes at 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Potential Products from Wittig Reaction
| Phosphonium Salt | Product |
| Methyltriphenylphosphonium bromide | 2-tert-butyl-3-vinyl-1H-indole |
| Ethyltriphenylphosphonium bromide | 2-tert-butyl-3-(prop-1-en-1-yl)-1H-indole |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | Methyl 3-(2-tert-butyl-1H-indol-3-yl)acrylate |
Diagram 2: Wittig Reaction Logical Flow
The two main stages of the Wittig reaction.
Pictet-Spengler Reaction for the Synthesis of β-Carbolines
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids. The reaction of this compound with a β-arylethylamine, such as tryptamine, under acidic conditions would be expected to yield a sterically congested 1-(2-tert-butyl-1H-indol-3-yl)-tetrahydro-β-carbaline. The bulky substituent may necessitate harsher reaction conditions or specialized catalysts to achieve good yields.
Experimental Protocol: Pictet-Spengler Reaction with Tryptamine
A general procedure for the Pictet-Spengler reaction is as follows:
-
Reactants:
-
This compound (1.0 eq)
-
Tryptamine (1.0 eq)
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
Dissolve this compound and tryptamine in the chosen solvent.
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Table 3: Potential β-Carboline Products
| Amine | Product |
| Tryptamine | 1-(2-tert-butyl-1H-indol-3-yl)-1,2,3,4-tetrahydro-β-carboline |
| Histamine | Tetrahydro-1H-imidazo[4,5-f][1]benzazepine derivative |
| Phenethylamine | 1-(2-tert-butyl-1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline |
Diagram 3: Pictet-Spengler Reaction Pathway
Key steps in the formation of β-carbolines.
Biological Significance of Derivatives
Derivatives of this compound have shown promise in various therapeutic areas. The presence of the bulky tert-butyl group can enhance lipophilicity and influence the binding affinity and selectivity of the molecules for their biological targets. For instance, certain indole derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. In the context of cancer, these compounds can interfere with signaling pathways crucial for tumor growth and proliferation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the creation of novel and sterically defined molecules with significant potential for drug discovery. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents. Further investigation into the reaction scope and the biological activities of its derivatives is warranted.
References
Application Notes and Protocols: Derivatization of 2-tert-butyl-1H-indole-3-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, 2-tert-butyl-1H-indole-3-carbaldehyde presents a versatile starting material for the synthesis of novel derivatives. The presence of a sterically bulky tert-butyl group at the 2-position can enhance selectivity and metabolic stability, while the aldehyde functionality at the 3-position provides a reactive handle for diverse chemical modifications. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening to identify potential therapeutic agents. The primary derivatization strategies discussed herein focus on the formation of Schiff bases and hydrazones, which have been shown to possess significant anticancer, antimicrobial, and anti-inflammatory properties.
Data Presentation
The following tables summarize quantitative data for various indole derivatives, illustrating their potential biological activities. It is important to note that this data is representative of the indole class of compounds and specific testing of this compound derivatives is required to determine their specific activity.
Table 1: Cytotoxicity of Indole Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Indo-SB1 | Schiff Base | A549 (Lung) | 10.67 ± 1.53 | [1] |
| Indo-SB2 | Schiff Base | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Indo-SB3 | Schiff Base | MCF-7 (Breast) | 2.16 | [2] |
| Indo-SB4 | Schiff Base | MDA-MB-231 (Breast) | 8.33 | [2] |
| Indo-HZ1 | Hydrazone | K562 (Leukemia) | 0.06 | [3] |
| Indo-HZ2 | Hydrazone | A549 (Lung) | 0.12 | [3] |
| Indo-QA1 | Quinazolinone | MRSA | 0.98 | [4] |
| Indo-QA2 | Quinazolinone | S. aureus | 3.90 | [4] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Indo-AM1 | Hydrazone | S. aureus | 6.25 | [5] |
| Indo-AM2 | Hydrazone | MRSA | 6.25 | [5] |
| Indo-AM3 | Hydrazone | E. coli | 100 | [5] |
| Indo-AM4 | Hydrazone | C. albicans | 100 | [5] |
| Indo-BI1 | Benzimidazole | S. aureus | < 1 | [6] |
| Indo-BI2 | Benzimidazole | MRSA | < 1 | [6] |
| Indo-BI3 | Benzimidazole | M. smegmatis | 3.9 | [6] |
| Indo-BI4 | Benzimidazole | C. albicans | 3.9 | [6] |
Experimental Protocols
A. Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add an equimolar amount of the desired substituted primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
B. Synthesis of Hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, isonicotinohydrazide)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected substituted hydrazine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
Recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
C. Biological Screening Protocols
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol or DMSO)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in broth and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Caption: Experimental workflow for derivatization and biological screening.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8][9]
Caption: NLRP3 inflammasome signaling pathway and its inhibition.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyenylpyrrole Derivatives Inhibit NLRP3 Inflammasome Activation and Inflammatory Mediator Expression by Reducing Reactive Oxygen Species Production and Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: High-Yield Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction Indole-3-carbaldehyde and its derivatives are pivotal intermediates in medicinal chemistry and drug discovery. They serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory, anticancer, antibacterial, and antifungal properties[1][2]. The 2-tert-butyl substituted analogue, in particular, offers a sterically hindered building block for creating novel therapeutic agents.
This document provides a detailed protocol for the high-yield synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde from 2-tert-butyl-1H-indole via the Vilsmeier-Haack reaction. This method is a classic and efficient technique for the formylation of electron-rich heterocycles[3][4].
Reaction Scheme
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application of 2-tert-butyl-1H-indole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The versatility of the indole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. 2-tert-butyl-1H-indole-3-carbaldehyde is a derivative that combines the established pharmacophore of indole-3-carbaldehyde with a bulky tert-butyl group at the 2-position. This substitution is expected to influence the molecule's steric and electronic properties, potentially leading to novel biological activities and improved selectivity for specific targets. While specific research on this compound is limited, the broader class of indole-3-carbaldehyde derivatives has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1][2][3] This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and offers generalized protocols for its evaluation.
Potential Therapeutic Applications
Derivatives of indole-3-carbaldehyde have shown promise in several key areas of medicinal chemistry:
-
Anticancer Activity: Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways involved in cancer cell proliferation.[4][5][6] The substitution at the 2-position of the indole ring can play a crucial role in the cytotoxic activity of these compounds.
-
Antimicrobial Activity: The indole scaffold is a key component of many antimicrobial agents. Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These compounds can serve as valuable leads for the development of new anti-infective drugs, particularly in the face of rising antimicrobial resistance.[7]
-
Anti-inflammatory Activity: Certain indole derivatives have demonstrated anti-inflammatory effects, suggesting their potential for the treatment of inflammatory disorders.[1][8]
Data Presentation
Due to the limited publicly available data specifically for this compound, the following tables summarize the biological activities of representative indole-3-carbaldehyde derivatives to provide a comparative context for potential research directions.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 (µg/mL) | [7] |
| Indole-chalcone derivative | Six human cancer cell lines | 0.006 - 0.035 | [2] |
| Benzimidazole-indole derivative | - | 0.05 | [9] |
| Quinoline-indole derivative | Tested cancer cell lines | 0.002 - 0.011 | [9] |
| Chalcone-indole derivative | Cancer cell | 0.22 - 1.80 | [9] |
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole derivatives (1b, 2b-d, and 3b-d) | C. krusei | 3.125 | |
| Indole-triazole conjugate (6f) | Candida albicans | 2 | [10] |
| Indole-triazole conjugates | Candida tropicalis | 2 | [10] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Caption: General workflow for the synthesis and biological evaluation of novel indole derivatives.
Caption: Potential mechanisms of anticancer activity for indole derivatives.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal applications of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-tert-butyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of novel chemical derivatives starting from 2-tert-butyl-1H-indole-3-carbaldehyde. This starting material, with its sterically hindered 2-position, offers a unique scaffold for the development of new chemical entities with potential therapeutic applications. The protocols outlined below cover key synthetic transformations including condensation, reduction, oxidation, and olefination reactions.
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The aldehyde functionality at the 3-position of the indole ring is a versatile handle for a wide range of chemical modifications, allowing for the construction of diverse molecular architectures.[2] The presence of a bulky tert-butyl group at the 2-position can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives, potentially leading to enhanced selectivity and metabolic stability. The following protocols provide a foundation for the exploration of the chemical space around the this compound scaffold.
Synthetic Protocols
The following sections detail the experimental procedures for the synthesis of various derivatives from this compound.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a classic method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[3] This reaction is particularly useful for synthesizing α,β-unsaturated derivatives, which are valuable intermediates in organic synthesis.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or nitromethane) (1.1 mmol).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, cool the mixture in an ice bath and collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
| Active Methylene Compound | Product Structure | Typical Yield (%) |
| Malononitrile | 2-((2-tert-butyl-1H-indol-3-yl)methylene)malononitrile | 85-95% |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-tert-butyl-1H-indol-3-yl)acrylate | 80-90% |
| Nitromethane | 2-tert-butyl-3-(2-nitrovinyl)-1H-indole | 75-85% |
Protocol 2: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are an important class of compounds known for their wide range of biological activities.[4] They are typically synthesized by the electrophilic substitution reaction of an indole with an aldehyde, catalyzed by a Lewis or protic acid.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) and a substituted or unsubstituted indole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃, or I₂) (0.1-0.2 mmol).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Indole Reactant | Product Structure | Typical Yield (%) |
| Indole | 3,3'-((2-tert-butyl-1H-indol-3-yl)methylene)bis(1H-indole) | 80-90% |
| 5-Methoxyindole | 3-((2-tert-butyl-1H-indol-3-yl)(5-methoxy-1H-indol-3-yl)methyl)-5-methoxy-1H-indole | 75-85% |
| 2-Methylindole | 3-((2-tert-butyl-1H-indol-3-yl)(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole | 70-80% |
Protocol 3: Reduction of the Aldehyde to an Alcohol
The reduction of the aldehyde group to a primary alcohol provides a key intermediate for further functionalization, such as ether or ester formation.
Experimental Protocol:
-
Suspend this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
| Product | Structure | Typical Yield (%) |
| (2-tert-butyl-1H-indol-3-yl)methanol | 90-98% |
Protocol 4: Oxidation of the Aldehyde to a Carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid opens up possibilities for amide bond formation and other transformations characteristic of carboxylic acids.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).
-
Add potassium permanganate (KMnO₄) (1.2 mmol) portion-wise at room temperature.
-
Stir the mixture vigorously for 4-6 hours. The reaction will turn brown as manganese dioxide is formed.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite until the purple color disappears.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Acidify the filtrate with 1M HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Product | Structure | Typical Yield (%) |
| 2-tert-butyl-1H-indole-3-carboxylic acid | 70-80% |
Protocol 5: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indole.
Experimental Protocol:
-
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere, add a strong base such as n-butyllithium (n-BuLi) (1.2 mmol, as a solution in hexanes) at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Phosphonium Salt | Product Structure | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | 2-tert-butyl-3-vinyl-1H-indole | 60-70% |
| Ethyltriphenylphosphonium bromide | 2-tert-butyl-3-(prop-1-en-1-yl)-1H-indole | 55-65% |
| Benzyltriphenylphosphonium chloride | 2-tert-butyl-3-styryl-1H-indole | 65-75% |
Visualizations
Experimental Workflow
Caption: Synthetic routes from this compound.
Hypothetical Signaling Pathway Inhibition
Many indole derivatives have been shown to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway where a novel derivative of this compound could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target for anticancer drugs.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
The Versatile Role of 2-tert-butyl-1H-indole-3-carbaldehyde in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-tert-butyl-1H-indole-3-carbaldehyde is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. The presence of the sterically bulky tert-butyl group at the 2-position of the indole nucleus imparts unique electronic and steric properties, influencing reactivity and leading to the formation of novel molecular scaffolds. This, in turn, opens avenues for the development of new therapeutic agents, as indole-containing heterocycles are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, based on established chemical transformations.
I. Synthesis of Pyrimido[4,5-b]indoles
Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their potential as anticancer and kinase inhibiting agents. A four-component reaction provides a convergent and efficient route to these scaffolds.
Reaction Scheme:
Application Notes and Protocols for the Scaled-Up Production of 2-tert-butyl-1H-indole-3-carbaldehyde
Introduction
2-tert-butyl-1H-indole-3-carbaldehyde is a valuable heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its structure, featuring a bulky tert-butyl group at the 2-position and a reactive aldehyde at the 3-position, makes it a key intermediate for developing complex indole derivatives. This document provides detailed protocols for a scalable, two-step synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The synthesis involves the initial preparation of the 2-tert-butyl-1H-indole precursor via the Fischer indole synthesis, followed by formylation at the C3 position using the Vilsmeier-Haack reaction.
Experimental Workflow
The overall synthetic strategy is a two-step process. First, 2-tert-butyl-1H-indole is synthesized using the Fischer indole synthesis. The resulting indole is then formylated to yield the final product, this compound.
Caption: Overall workflow for the two-step synthesis of the target compound.
Step 1: Scalable Synthesis of 2-tert-butyl-1H-indole
This step utilizes the Fischer indole synthesis, a reliable method for creating indole rings from phenylhydrazines and ketones or aldehydes under acidic conditions.[1][2] To produce the 2-tert-butyl substituted indole, phenylhydrazine is reacted with pinacolone (3,3-dimethyl-2-butanone).
Experimental Protocol
-
Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add phenylhydrazine and a solvent such as ethanol or acetic acid.
-
Hydrazone Formation: Slowly add pinacolone to the stirred solution. The reaction to form the phenylhydrazone is typically exothermic and may require cooling to maintain the desired temperature.
-
Cyclization: Once the hydrazone formation is complete (monitored by TLC), add an acid catalyst. For scalable synthesis, polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent is often used.[1]
-
Heating: Heat the reaction mixture to the required temperature (typically 80-120°C) to induce cyclization. The reaction progress should be monitored by TLC or HPLC.
-
Quenching and Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into cold water.
-
Extraction: Neutralize the aqueous mixture with a base (e.g., NaOH solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-tert-butyl-1H-indole can be purified by vacuum distillation or column chromatography.
Data Summary: Reagents and Conditions for Step 1
| Parameter | Description | Value (Example Scale) | Reference |
| Starting Materials | Phenylhydrazine | 1.0 equiv. | [1][2] |
| Pinacolone | 1.1 equiv. | [1][2] | |
| Catalyst | Polyphosphoric Acid (PPA) | Sufficient quantity to ensure mixing | [1] |
| Solvent | Acetic Acid or Ethanol | 5-10 mL per gram of phenylhydrazine | [3] |
| Temperature | Hydrazone Formation | 25-60°C | General Knowledge |
| Cyclization | 80-120°C | [4] | |
| Reaction Time | Hydrazone Formation | 1-2 hours | General Knowledge |
| Cyclization | 2-6 hours | [4] | |
| Work-up | Quenching | Crushed Ice / Water | General Procedure |
| Extraction Solvent | Ethyl Acetate | General Procedure | |
| Purification | Method | Vacuum Distillation or Chromatography | General Procedure |
| Expected Yield | --- | 60-80% | Estimated |
Step 2: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like indoles.[5][6] The reaction introduces a formyl (-CHO) group, predominantly at the C3 position. This protocol is adapted from a large-scale procedure for the formylation of unsubstituted indole.[7]
Vilsmeier Reagent Formation and Reaction
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a multi-neck round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.[7] Stir the mixture until the Vilsmeier reagent (a chloroiminium salt) forms, which often appears as a yellowish solid or viscous liquid.
-
Indole Addition: Dissolve the 2-tert-butyl-1H-indole from Step 1 in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.[7]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C for 1-3 hours. The reaction progress should be monitored by TLC or HPLC until the starting indole is consumed. The mixture may become a thick paste.[7]
-
Quenching and Hydrolysis: Carefully add crushed ice to the reaction mixture with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde. A clear, often reddish, solution should form.[7]
-
Precipitation: Transfer the acidic solution to a larger beaker containing more ice. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with efficient stirring to neutralize the acid and precipitate the product. The temperature should be controlled during neutralization.[2][7]
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.[7]
Data Summary: Reagents and Conditions for Step 2
| Parameter | Description | Value (Based on 0.85 mole Indole) | Reference |
| Starting Material | 2-tert-butyl-1H-indole | 1.0 equiv. (e.g., 147 g, 0.85 mole) | [7] |
| Reagents | N,N-Dimethylformamide (DMF) | ~5.2 equiv. (e.g., 370 mL) | [7] |
| Phosphorus Oxychloride (POCl₃) | 1.1 equiv. (e.g., 86 mL, 0.94 mole) | [7] | |
| Temperature | Reagent Addition | 0-10°C | [7] |
| Reaction | 35-40°C | [7] | |
| Reaction Time | Vilsmeier Reagent Formation | 30 minutes | [7] |
| Formylation Reaction | 1-3 hours | [7] | |
| Work-up | Hydrolysis | Crushed Ice / Water | [7] |
| Base for Precipitation | 375 g NaOH in 1 L water | [7] | |
| Purification | Method | Recrystallization from Ethanol | [7] |
| Expected Yield | --- | 85-97% | [7] |
Safety Precautions:
-
The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents like POCl₃. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The addition of POCl₃ to DMF should be done slowly and with efficient cooling to control the exotherm.
-
Quenching of the reaction mixture and neutralization with a strong base are also highly exothermic and require careful temperature management.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-tert-butyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-tert-butyl-1H-indole-3-carbaldehyde from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. Column chromatography is effective for separating the product from a complex mixture of byproducts and unreacted starting materials. Recrystallization is a simpler method suitable for removing minor impurities, provided a suitable solvent is found.
Q2: What are the likely impurities in my crude this compound synthesized via the Vilsmeier-Haack reaction?
A2: When synthesizing this compound using the Vilsmeier-Haack reaction with 2-tert-butylindole, dimethylformamide (DMF), and phosphoryl chloride (POCl₃), potential impurities include:
-
Unreacted 2-tert-butylindole: Incomplete formylation can lead to the presence of the starting material in the crude product.
-
Vilsmeier reagent adducts: The intermediate iminium salt may not be fully hydrolyzed during workup, leading to related impurities.
-
Side-products from the Vilsmeier reagent: Self-condensation or other reactions of the Vilsmeier reagent can generate minor impurities.
-
Residual DMF: Due to its high boiling point, DMF can be difficult to remove completely and may be present in the crude product.
Q3: How does the tert-butyl group affect the purification strategy?
A3: The bulky and nonpolar tert-butyl group at the 2-position of the indole ring increases the lipophilicity of the molecule. This generally leads to better solubility in nonpolar organic solvents compared to unsubstituted indole-3-carbaldehyde. In column chromatography, this means that more nonpolar eluent systems (e.g., higher proportions of hexanes or petroleum ether to ethyl acetate) will likely be required to achieve good separation on silica gel.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: To confirm the purity of this compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the purification process.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield after column chromatography | Product is too soluble in the eluent: The product may have eluted too quickly with the solvent front. | Adjust eluent polarity: Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). Monitor fractions carefully using TLC. |
| Product is strongly adsorbed to the silica gel: The product is not eluting from the column. | Increase eluent polarity: Gradually increase the polarity of the mobile phase (e.g., by adding more ethyl acetate or a small amount of methanol). | |
| Improper column packing: Channeling in the silica gel bed can lead to poor separation and product loss. | Repack the column: Ensure the silica gel is packed uniformly without any air bubbles. | |
| Product oils out during recrystallization | Inappropriate solvent system: The solvent may be too good a solvent even when cold, or the cooling process is too rapid. | Select a different solvent or solvent pair: Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Try a solvent/anti-solvent system (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane). Ensure slow cooling. |
| Co-elution of impurities with the product in column chromatography | Similar polarity of product and impurity: The chosen eluent system is not resolving the components. | Optimize the mobile phase: Try a different solvent system (e.g., dichloromethane/hexanes or toluene/ethyl acetate). Consider using a gradient elution. |
| Overloading the column: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded: Use a larger column or perform multiple smaller-scale purifications. | |
| Presence of residual DMF in the final product | Inefficient removal during workup: DMF is a high-boiling point solvent. | Azeotropic removal: Co-evaporate the product with a lower boiling point solvent like toluene under reduced pressure. |
| Insufficient washing: The aqueous washes during the workup were not sufficient to remove all the DMF. | Perform multiple aqueous washes: Wash the organic layer with water or brine several times during the extraction process. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal eluent for separation. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. .
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluate in fractions.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel (for hot filtration if needed)
-
Büchner funnel and flask
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a test solvent.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Purity | Typical Yield |
| Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1) | >98% (by HPLC) | 70-90% |
| Recrystallization | N/A | Ethanol or Isopropanol | >99% (by HPLC) | 60-85% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, the most common method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed and dependable method for the formylation of electron-rich indoles, including 2-tert-butyl-1H-indole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Q2: How does the steric hindrance of the 2-tert-butyl group affect the Vilsmeier-Haack reaction?
A2: The bulky tert-butyl group at the 2-position of the indole ring can influence the reaction in several ways. While the 3-position remains the most electronically favorable site for electrophilic substitution, the steric hindrance may slow down the reaction rate compared to unsubstituted indole. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield. However, excessively harsh conditions can lead to the formation of side products. The steric bulk generally prevents formylation at other positions on the indole ring, leading to high regioselectivity.
Q3: What are the expected side products in this synthesis?
A3: Common impurities can include unreacted starting material (2-tert-butyl-1H-indole), and potentially small amounts of products from side reactions. While diformylation is a known side reaction in some Vilsmeier-Haack reactions, the steric hindrance of the tert-butyl group makes this unlikely in this specific case. The formation of colored impurities is often due to the decomposition of the indole starting material or the product under the reaction conditions.
Q4: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A4: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich 2-tert-butyl-1H-indole attacks the Vilsmeier reagent at the 3-position. The resulting intermediate is then hydrolyzed during the workup to yield the final aldehyde product, this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture in DMF or POCl₃.2. Insufficient reaction temperature or time, especially given the sterically hindered substrate.3. Poor quality of starting 2-tert-butyl-1H-indole. | 1. Use freshly distilled or anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent at 0°C before adding the indole.2. After initial reaction at low temperature, consider slowly warming the reaction to room temperature or gently heating (e.g., to 40-50°C) while monitoring the reaction progress by TLC.3. Ensure the purity of the starting material by recrystallization or chromatography if necessary. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to decomposition of the indole.2. Reaction time is excessively long.3. Presence of acidic impurities in the reagents. | 1. Maintain careful temperature control. The Vilsmeier reagent formation should be done at low temperature (0-5°C). The subsequent reaction with the indole should be started at a low temperature and warmed cautiously.2. Monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.3. Use high-purity reagents. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of Vilsmeier reagent. | 1. Increase the reaction time or temperature as suggested above.2. Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). |
| Difficult Purification | 1. Presence of polar, colored impurities.2. Similar polarity of the product and some byproducts. | 1. During workup, wash the organic extract with a sodium bicarbonate solution to remove acidic impurities. Treatment with activated carbon can sometimes help remove colored impurities.2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for efficient separation. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-tert-butyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 10°C. The mixture will become a thick, pale-yellow solid or slurry. Stir the mixture for an additional 30 minutes at 0°C.
-
Formylation Reaction: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. After the ice has melted, slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis problems.
Optimizing reaction conditions for 2-tert-butyl-1H-indole-3-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the formylation of indoles, including 2-substituted derivatives, is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring, usually at the C-3 position.[3][4]
Q2: What are the main challenges when synthesizing this compound via the Vilsmeier-Haack reaction?
A2: The primary challenge is the steric hindrance posed by the bulky tert-butyl group at the 2-position of the indole ring. This can impede the approach of the electrophilic Vilsmeier reagent to the C-3 position, potentially leading to lower yields or requiring more forcing reaction conditions compared to the formylation of unsubstituted or less hindered indoles.
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A3: Yes, if the Vilsmeier-Haack reaction proves to be low-yielding, alternative formylation methods for electron-rich aromatic compounds can be considered. These include:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or acetic acid. It is often used for the ortho-formylation of phenols but can be applied to other electron-rich aromatic systems.
-
The Rieche Reaction: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).
It is important to note that these methods may also be affected by steric hindrance and require optimization for the specific substrate.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[5] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. Recrystallization from a suitable solvent or solvent mixture can also be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficient Reactivity: The steric hindrance of the 2-tert-butyl group may require more forcing conditions. 3. Low Quality Reagents: Impurities in DMF or POCl₃ can inhibit the reaction. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Optimize Reaction Temperature and Time: Gradually increase the reaction temperature after the initial addition (e.g., to 60-80 °C) and extend the reaction time. Monitor the reaction progress by TLC. 3. Increase Reagent Stoichiometry: A moderate excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) may be necessary to drive the reaction to completion. 4. Use Fresh Reagents: Ensure the purity of your starting materials. Old DMF can decompose to dimethylamine, which can interfere with the reaction. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. 2. Decomposition of Starting Material or Product: Indoles can be sensitive to strongly acidic conditions and high temperatures. | 1. Strict Temperature Control: Prepare the Vilsmeier reagent at low temperature (0-5 °C) and maintain cooling during the addition of the indole substrate.[6] 2. Controlled Heating: After the initial addition, warm the reaction mixture gradually to the desired temperature. 3. Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Multiple Products Observed on TLC | 1. Side Reactions: N-formylation or formylation at other positions on the indole ring can occur, although C-3 formylation is generally favored. 2. Dimerization/Trimerization: Under certain conditions, indoles can undergo acid-catalyzed oligomerization. | 1. Optimize Stoichiometry: An excessive amount of the Vilsmeier reagent can sometimes lead to side products. Start with a smaller excess and optimize. 2. Control Temperature: Lowering the reaction temperature may improve selectivity. 3. Purification: Isolate the desired product using column chromatography with a carefully selected eluent system. |
| Difficulty in Isolating the Product during Work-up | 1. Emulsion Formation: This can occur during the aqueous work-up and extraction steps. 2. Product Solubility: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. | 1. Break Emulsions: Add a small amount of brine or a saturated solution of sodium chloride to the separatory funnel to help break up emulsions. 2. Adjust pH Carefully: During the basic quench of the reaction, add the base slowly with vigorous stirring and cooling to avoid localized heating. Ensure the final pH is neutral to slightly basic to precipitate the product fully.[6] 3. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product. |
Data Presentation
The following tables summarize reaction conditions for the Vilsmeier-Haack formylation of various indole derivatives to provide a comparative overview.
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 6-Methylindole | Vilsmeier Reagent | 90 | 8 | 89 |
| 7-Methoxyindole | Vilsmeier Reagent | 90 | 7 | 86 |
| 5-Bromoindole | Vilsmeier Reagent | 90 | 9 | 91 |
| 6-Chloroindole | Vilsmeier Reagent | 90 | 8 | 91 |
Data for substituted indoles other than 2-methylindole are from a patent for the synthesis of indole-3-carboxaldehyde compounds.[7]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole
This is a general procedure adapted for a sterically hindered substrate and should be optimized based on experimental observations.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The formation of a yellowish-white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 2-tert-butyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and time should be determined by monitoring the reaction by Thin Layer Chromatography (TLC).
-
Continue heating until the starting material is consumed (typically 4-8 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9. This should be done in an ice bath to manage the exothermic reaction.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low yield in the formylation reaction.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Formylation of 2-tert-Butyl-1H-indole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the formylation of 2-tert-butyl-1H-indole. The bulky tert-butyl group at the C2 position introduces significant steric hindrance, which can lead to specific side reactions and lower yields of the desired C3-formylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of 2-tert-butyl-1H-indole?
A1: Due to the steric hindrance posed by the C2-tert-butyl group, several side reactions can compete with the desired C3-formylation. The most prevalent of these include:
-
N-Formylation: The formylating agent may react at the indole nitrogen (N1 position), leading to the formation of 1-formyl-2-tert-butyl-1H-indole. This is more likely if the indole nitrogen is not protected.
-
No Reaction/Starting Material Recovery: The steric bulk of the tert-butyl group can significantly slow down the electrophilic substitution at the C3 position, leading to the recovery of unreacted starting material, especially under mild reaction conditions.
-
Formation of Di-formylated Products: Although less common due to the deactivating effect of the first formyl group, di-formylation at other positions on the indole ring (e.g., C6) can occur under harsh reaction conditions.
-
Polymerization/Decomposition: Indoles can be sensitive to the acidic conditions of some formylation reactions (like the Vilsmeier-Haack reaction), leading to the formation of polymeric tars or decomposition products, especially at elevated temperatures.
Q2: I am observing a significant amount of N-formylation. How can I favor C3-formylation?
A2: To promote formylation at the C3 position over the N1 position, consider the following strategies:
-
Protecting the Indole Nitrogen: The most effective way to prevent N-formylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before the formylation step. However, the protecting group must be stable to the formylation conditions and easily removable afterward.
-
Choice of Formylating Agent and Conditions: The Vilsmeier-Haack reagent (POCl₃/DMF) is a common choice for C3-formylation of indoles. Running the reaction at low temperatures can sometimes favor C3-formylation. Alternative formylation methods that are less prone to N-formylation could also be explored.
Q3: My reaction is very slow, and I am recovering mostly starting material. What can I do to improve the conversion?
A3: The low reactivity of the C3 position due to steric hindrance from the adjacent tert-butyl group is a common issue. To improve the reaction rate and conversion, you can try:
-
Increasing the Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions and decomposition. Monitor the reaction closely by TLC.
-
Increasing the Stoichiometry of the Formylating Agent: Using a larger excess of the Vilsmeier reagent may drive the reaction to completion.
-
Longer Reaction Times: Allowing the reaction to proceed for a longer period may be necessary to achieve a satisfactory conversion. Again, monitoring by TLC is crucial to avoid the formation of degradation products.
-
Using a More Reactive Formylating Agent: While the Vilsmeier-Haack is standard, other more reactive formylating agents could be considered, though this may also increase the risk of side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired 2-tert-butyl-1H-indole-3-carbaldehyde with significant recovery of starting material. | Steric hindrance from the C2-tert-butyl group impeding the approach of the electrophile. | - Gradually increase the reaction temperature while monitoring for decomposition.- Increase the molar ratio of the Vilsmeier reagent.- Extend the reaction time. |
| Presence of a significant amount of a non-polar byproduct, identified as 1-formyl-2-tert-butyl-1H-indole. | The indole nitrogen is competing with the C3 position for the formylating agent. | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc) prior to formylation.- Optimize reaction temperature; lower temperatures may favor C3-attack. |
| Formation of dark, insoluble material (tar/polymer). | Decomposition of the indole substrate under the acidic reaction conditions. | - Maintain a low reaction temperature, especially during the addition of the indole to the Vilsmeier reagent.- Ensure anhydrous conditions, as water can exacerbate decomposition.- Reduce the reaction time if the desired product is forming early. |
| Multiple spots on TLC, indicating a mixture of products. | A combination of side reactions is occurring (e.g., N-formylation, di-formylation, decomposition). | - Re-evaluate the reaction conditions. Start with milder conditions (lower temperature, shorter time) and gradually increase the intensity.- Consider an alternative formylation method that might offer better selectivity for this sterically hindered substrate. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-tert-Butyl-1H-indole
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide or sodium carbonate to pH 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Reaction Scheme: Vilsmeier-Haack Formylation of 2-tert-Butyl-1H-indole and Potential Side Reactions
Caption: Possible reaction pathways in the formylation of 2-tert-butyl-1H-indole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the formylation reaction.
Technical Support Center: Overcoming Low Yield in 2-tert-butyl-1H-indole-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common challenges and offering potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound, and what are the typical challenges?
The most prevalent method for the formylation of indoles is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The resulting electrophilic chloroiminium ion then attacks the electron-rich indole ring, usually at the C3 position, to form an iminium intermediate, which is subsequently hydrolyzed to the aldehyde.[3]
However, the synthesis of this compound presents a significant challenge due to the steric hindrance imposed by the bulky tert-butyl group at the 2-position. This steric hindrance can impede the approach of the Vilsmeier reagent to the C3 position, leading to low yields of the desired product.
Q2: I am observing a very low yield with the standard Vilsmeier-Haack protocol. What are the likely reasons?
Low yields in the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole can be attributed to several factors:
-
Steric Hindrance: As mentioned, the tert-butyl group at the C2 position sterically hinders the electrophilic attack of the Vilsmeier reagent at the C3 position.
-
Reaction Conditions: Standard Vilsmeier-Haack conditions may not be optimal for this sterically hindered substrate. Factors such as reaction temperature, reaction time, and the stoichiometry of the reagents may need to be adjusted.
-
Side Reactions: In some cases, competing side reactions can occur, leading to the formation of undesired byproducts and consequently lowering the yield of the target molecule. For instance, formylation of 2-methylindole can lead to a mixture of 1-formyl-3-methylindole and 2-formyl-3-methylindole.[4]
Q3: Are there any alternative formylation methods that might be more successful for this sterically hindered indole?
Yes, several alternative formylation methods can be considered when the Vilsmeier-Haack reaction gives poor results with sterically hindered indoles:
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[5][6] It is a known method for formylating electron-rich aromatic compounds.[5]
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formyl carbon source and is typically employed for the formylation of phenols and other highly activated aromatic rings.[7][8] While less common for indoles, it could be a viable alternative.
-
Lithiation followed by Formylation: This two-step approach involves the deprotonation of the indole ring using a strong base, such as an organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF.[6] This method can offer high regioselectivity.
Troubleshooting Guides
Troubleshooting the Vilsmeier-Haack Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient reactivity due to steric hindrance. | Increase reaction temperature and/or prolong reaction time. Monitor the reaction progress by TLC to find the optimal conditions. |
| Decomposition of starting material or product under harsh conditions. | If increasing temperature and time does not improve the yield, try milder conditions. Lower the reaction temperature and carefully control the addition of POCl₃. | |
| Incomplete formation of the Vilsmeier reagent. | Ensure that the DMF and POCl₃ are of high purity and freshly distilled. The reaction should be carried out under anhydrous conditions. | |
| Formation of Multiple Products | Competing formylation at other positions (e.g., N-formylation). | Optimize the reaction temperature. Lower temperatures may favor C3 formylation. |
| Side reactions of the starting material. | Analyze the byproducts to understand the competing reaction pathways and adjust the conditions accordingly. |
Exploring Alternative Formylation Methods
If optimizing the Vilsmeier-Haack reaction proves unsuccessful, consider the following alternatives:
| Method | General Considerations | Potential Advantages for this Synthesis | Potential Challenges |
| Rieche Formylation | Requires a strong Lewis acid catalyst (e.g., TiCl₄) and dichloromethyl methyl ether. | May be less sensitive to steric hindrance compared to the bulkier Vilsmeier reagent. | The Lewis acid can be harsh and may not be compatible with all functional groups. |
| Duff Reaction | Uses hexamethylenetetramine and often requires acidic conditions. | Offers an alternative electrophile that might overcome the steric barrier. | Generally provides lower yields and may require significant optimization. |
| Lithiation and Formylation | Involves deprotonation with a strong base followed by reaction with DMF. | Can provide high regioselectivity by directing the formylation to a specific position. | Requires strictly anhydrous and inert conditions. The choice of base and reaction temperature is critical. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of an Indole: [4]
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for a specified time to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the 2-tert-butyl-1H-indole in DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature or heat to a higher temperature (e.g., 80-100 °C) and stir for several hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Lithiation and Formylation of an Indole: [6]
-
Dissolve the 2-tert-butyl-1H-indole in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-BuLi) dropwise.
-
Stir the mixture at the low temperature for a specified time to allow for complete lithiation.
-
Add dry N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
As specific yield data for the target compound is not available, the following table presents a comparison of reported yields for the Vilsmeier-Haack formylation of indole and 2-methylindole to illustrate the potential impact of a substituent at the 2-position.
| Substrate | Product(s) | Yield (%) | Reference |
| Indole | 1H-Indole-3-carbaldehyde | High (not specified) | [1] |
| 2-Methylindole | 1-Formyl-3-methylindole | 71 | [4] |
| 2-Formyl-3-methylindole | 22.5 | [4] |
Visualizations
Experimental Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack formylation.
Troubleshooting Logic for Low Yield
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich indoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the preferred and most effective method for the formylation of indoles to produce indole-3-aldehydes, including the 2-tert-butyl derivative. This method is known for its high yields and relatively simple procedure.[1] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the formylating agent.[2][3][4]
Q2: I am observing a significant amount of a byproduct in my reaction. What could it be and how can I avoid it?
A2: A common byproduct in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole.[5] This can arise from the reaction of the intermediate with nitrogen-containing impurities or from inappropriate work-up conditions. To minimize its formation, it is crucial to use high-purity, anhydrous solvents and freshly distilled reagents.[5] Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture.[5] Additionally, quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended over ammonia-based solutions.[5]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Degradation of reagents: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under anhydrous conditions. The quality of POCl₃ and DMF is critical; use fresh or properly stored reagents.
-
Suboptimal reaction temperature: While the reaction is often started at a low temperature (0-5 °C), it may require warming to proceed to completion. The temperature should be carefully optimized, as excessively high temperatures can lead to byproduct formation.[5]
-
Inefficient work-up and purification: The product may be lost during extraction or purification. Ensure proper pH adjustment during work-up and optimize the solvent system for column chromatography.
Q4: What is the best method for purifying the final product?
A4: Column chromatography is the most effective method for purifying this compound from reaction byproducts and unreacted starting materials. A carefully selected solvent system, such as a gradient of ethyl acetate in hexane, is typically used.[5] Recrystallization can also be an effective final purification step to obtain a highly pure solid product.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere.[5] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. Gradually increase the reaction temperature and/or time until the starting material is consumed. | |
| Poor quality of starting materials (2-tert-butyl-1H-indole, POCl₃, DMF). | Use freshly distilled or high-purity reagents. | |
| Formation of Multiple Products (Visible on TLC) | Reaction temperature is too high, leading to side reactions. | Maintain a controlled temperature throughout the reaction. Start at a low temperature (0-5 °C) and warm up slowly if necessary.[5] |
| Presence of impurities in the starting material or reagents. | Purify the starting indole if necessary. Use high-purity solvents and reagents.[5] | |
| Significant Formation of 3-Cyanoindole Byproduct | Presence of nitrogen-containing impurities in reagents or solvents. | Use high-purity, anhydrous DMF and other solvents.[5] |
| Reaction with atmospheric moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5] | |
| Inappropriate work-up conditions. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[5] | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer during work-up. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate). |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Product Decomposes During Purification | Exposure to acidic conditions during work-up or chromatography. | Neutralize the reaction mixture carefully before extraction. Use a neutral solvent system for chromatography if possible. |
| Excessive heat during solvent evaporation. | Use a rotary evaporator at a moderate temperature to remove the solvent. |
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-tert-butyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary, but it is typically in the range of 2-6 hours. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding ice-cold water, followed by the dropwise addition of a saturated sodium bicarbonate solution until the mixture is alkaline (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
General Vilsmeier-Haack Reaction Conditions for Indole Derivatives
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | 0 to 85 | 6 | 96 | [3] |
| 2-Methylindole | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [3] |
| 4-Methylindole | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | 0 to 85 | 8 | 92 | [3] |
Note: The conditions for 2-tert-butyl-1H-indole may vary and require optimization based on the general principles outlined in this guide.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | 586949-23-7 | Benchchem [benchchem.com]
Technical Support Center: Improving the Purity of 2-tert-butyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-tert-butyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A1: Common impurities may include:
-
Unreacted 2-tert-butyl-1H-indole: The starting material for the formylation reaction.
-
Over-formylated byproducts: Although formylation typically occurs at the 3-position of the indole, minor amounts of di-formylated products may arise under harsh reaction conditions.
-
2-tert-butyl-1H-indole-3-carboxylic acid: This can form via oxidation of the aldehyde group, especially if the crude product is exposed to air and light for extended periods.[1]
-
Residual Vilsmeier reagent and decomposition products: Depending on the workup procedure, remnants of the formylating agent (e.g., from DMF and POCl₃) may be present.[2][3]
Q2: My crude product is a dark oil or gum instead of a solid. What could be the cause?
A2: The gummy or oily nature of the crude product often indicates the presence of significant impurities that depress the melting point.[4] Residual solvents, such as dimethylformamide (DMF) from the Vilsmeier-Haack reaction, are high-boiling and can be difficult to remove, contributing to an oily consistency.[4] The presence of multiple byproducts can also lead to the formation of a eutectic mixture.
Q3: I am having difficulty purifying my compound by recrystallization. What solvents should I try?
A3: A systematic approach to solvent selection is recommended. Ideal recrystallization solvents should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] For aromatic aldehydes like this compound, common solvent systems to explore include:
-
Single solvent systems: Ethanol, isopropanol, acetonitrile, toluene, or ethyl acetate.[6][7]
-
Two-solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective.[8] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[9][10] A suitable solvent system for TLC should provide good separation of the desired product from its impurities, with the product having an Rf value ideally between 0.2 and 0.4.[11] A common eluent for indole derivatives is a mixture of hexane and ethyl acetate.[12]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate forms ("oiling out") | The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent even at low temperatures. | Select a solvent with a lower boiling point. Use a two-solvent system, adding a "poor" solvent dropwise to the hot solution until turbidity appears, then redissolve by adding a small amount of the "good" solvent before cooling.[5] |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Add a "poor" solvent to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Product is still colored after recrystallization | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[13] Use a minimal amount to avoid adsorbing the desired product. |
| Low recovery of the purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product elutes with the solvent front (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product does not move from the baseline (low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio). |
| Streaking or tailing of spots on TLC and column | The compound is interacting too strongly with the stationary phase (silica gel). The sample is overloaded on the column. | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Co-elution of impurities with the product | The chosen solvent system does not provide adequate separation. | Perform a more thorough TLC screening with a wider range of solvent systems to find an eluent that provides better separation between the product and the key impurities. Consider using a different stationary phase, such as alumina.[14] |
Data Presentation
The effectiveness of a purification method can be quantified by comparing the purity of the material before and after the procedure. High-performance liquid chromatography (HPLC) is a common technique for assessing purity.
Table 1: Example Purity Data from Recrystallization
| Sample | Purification Method | Solvent System | Purity by HPLC (%) | Recovery (%) |
| Crude Product | - | - | 85.2 | - |
| After Recrystallization | Single Solvent | Isopropanol | 97.5 | 75 |
| After Recrystallization | Two-Solvent | Ethyl Acetate/Hexane | 98.9 | 68 |
Table 2: Example Purity Data from Column Chromatography
| Sample | Purification Method | Eluent System | Purity by HPLC (%) | Recovery (%) |
| Crude Product | - | - | 85.2 | - |
| After Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (8:2) | 99.5 | 85 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Use TLC to identify a suitable solvent or solvent system. A good solvent will show the product with a low Rf at room temperature, which increases significantly when the TLC plate is gently heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[13]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[13]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate eluent system that gives good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3.[11] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, packed bed. The solvent level should always remain above the silica bed.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[15]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. orgsyn.org [orgsyn.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Sterically Hindered Indole Aldehydes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of sterically hindered indole aldehydes, a common challenge in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of sterically hindered indoles so challenging?
The primary challenge lies in the reduced reactivity of the indole nucleus due to steric hindrance. Large substituents near the desired formylation site (typically C3) can block the approach of the electrophilic formylating agent. This steric clash increases the activation energy of the reaction, leading to slow reaction rates, low yields, or no reaction at all. Furthermore, forcing conditions (e.g., high temperatures) can lead to decomposition or the formation of undesired side products.
Q2: What are the most common methods for synthesizing indole aldehydes, and which are best for hindered substrates?
Common methods include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. For sterically hindered indoles, the Vilsmeier-Haack reaction is often the first choice due to the relatively small size of the Vilsmeier reagent (e.g., from DMF/POCl₃). However, its effectiveness can be limited. Alternative methods for challenging substrates include:
-
Metal-halogen exchange followed by quenching with a formylating agent: This involves deprotonation with a strong base (like n-BuLi or t-BuLi) and then adding an electrophile like DMF.
-
Ortho-metalation: Directed metalation can be used if a suitable directing group is present on the indole ring.
-
Formylation with dichloromethyl methyl ether (DCME) and a Lewis acid: This can be effective but requires careful control of stoichiometry and temperature.
Q3: What are the typical side products observed in these reactions?
Common side products can include:
-
Unreacted starting material: Due to low reactivity.
-
Polyformylated products: If multiple positions on the indole are activated and accessible.
-
Products of electrophilic substitution at other positions: The formyl group may add to a less hindered but also less activated position.
-
Decomposition products: Harsh reaction conditions can lead to the degradation of the sensitive indole ring.
-
Products from reaction with the solvent or impurities.
Troubleshooting Guide
This section addresses specific experimental issues.
Problem 1: Low to no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the formylating agent. | Switch to a more reactive formylating agent. For example, if using DMF/POCl₃, consider using the Vilsmeier reagent derived from oxalyl chloride and DMF, which is often more potent. |
| Steric hindrance is too great for the conditions. | Increase the reaction temperature incrementally. Be cautious, as this can also promote side reactions. Alternatively, consider a different synthetic approach, such as a lithium-halogen exchange followed by formylation. |
| Poor quality of reagents or solvents. | Ensure all reagents are fresh and solvents are anhydrous. The Vilsmeier reagent, in particular, is sensitive to moisture. |
| Inadequate reaction time. | Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. |
Problem 2: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Reaction is not regioselective. | Lower the reaction temperature to favor the thermodynamically preferred product. If this is not effective, introducing a protecting group at other reactive sites of the indole can direct the formylation to the desired position. |
| Over-reaction or polyformylation. | Use a stoichiometric amount of the formylating agent, or even a slight sub-stoichiometric amount. Adding the formylating agent slowly and at a low temperature can also help control the reaction. |
| Decomposition of starting material or product. | Use milder reaction conditions. If high temperatures are necessary for conversion, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. Consider using a Lewis acid catalyst that can operate at lower temperatures. |
Quantitative Data Summary
The following table summarizes typical yields for the formylation of a model sterically hindered indole (e.g., 2,7-di-tert-butylindole) under various conditions.
| Method | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | POCl₃ / DMF | Dichloromethane | 40 | 24 | < 10% |
| Modified Vilsmeier-Haack | (COCl)₂ / DMF | Dichloromethane | 0 to 25 | 12 | 30-40% |
| Metal-Halogen Exchange | n-BuLi then DMF | THF | -78 to 0 | 4 | 60-70% |
| Lewis Acid Catalyzed | DCME / TiCl₄ | Dichloromethane | -20 to 0 | 6 | 50-60% |
Note: Yields are approximate and can vary significantly based on the specific substrate and experimental setup.
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of a Hindered Indole
This protocol provides a general procedure for the formylation of a sterically hindered indole using a modified Vilsmeier-Haack approach.
Materials:
-
Sterically hindered indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oxalyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous DMF (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) to the cooled DMF solution. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve the sterically hindered indole (1.0 eq) in anhydrous DCM.
-
Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole aldehyde.
Visual Guides
Caption: A troubleshooting workflow for a failed formylation reaction.
Caption: Decision tree for selecting a synthetic method.
How to avoid byproduct formation in Vilsmeier-Haack formylation of indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation during the Vilsmeier-Haack formylation of indoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of indoles, focusing on the identification and mitigation of common byproducts.
Issue 1: Formation of 3-Cyanoindole Byproduct
Q1: I am observing a significant amount of a byproduct that I have identified as 3-cyanoindole. What causes its formation and how can I prevent it?
A1: The formation of 3-cyanoindole is a known issue in the Vilsmeier-Haack reaction of indoles. It can arise from several factors related to reagent purity and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of nitrogen-containing impurities | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure that the N,N-dimethylformamide (DMF) is free from decomposition products like dimethylamine. |
| Reaction with atmospheric moisture | Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the in-situ formation of species that can react with the formyl group.[1] |
| High reaction temperatures or prolonged reaction times | Optimize the reaction temperature and duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and avoid extended heating.[1] |
| Inappropriate work-up conditions | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based quenching agents.[1] |
A plausible mechanism for the formation of 3-cyanoindole involves the reaction of the Vilsmeier reagent with nitrogen-containing impurities or reaction with atmospheric moisture under certain conditions.
Issue 2: Formation of Bis(indolyl)methane Byproduct
Q2: My reaction is producing a significant quantity of a high-molecular-weight byproduct, which I suspect is a bis(indolyl)methane. How can I minimize its formation?
A2: The formation of bis(indolyl)methane is another common side reaction. This occurs when the intermediate formed during the reaction reacts with a second molecule of indole.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction of the intermediate with another indole molecule | Optimizing the stoichiometry of the reactants and the reaction conditions can help minimize this side product. A slow, controlled addition of the indole to the Vilsmeier reagent can help maintain a low concentration of unreacted indole, thus reducing the likelihood of the bis(indolyl)methane formation. |
| Inadequate temperature control | Maintaining a low temperature during the addition of the indole can help control the reaction rate and prevent the formation of this byproduct. |
The general mechanism for the formation of bis(indolyl)methanes involves the condensation of two indole molecules with an aldehyde in the presence of an acid catalyst. In the Vilsmeier-Haack reaction, the formylating agent can act as the aldehyde precursor.
Frequently Asked Questions (FAQs)
Q3: Which formylation method is most susceptible to the formation of 3-cyanoindole?
A3: The Vilsmeier-Haack reaction is one of the most effective methods for formylating indoles, but it is also the one most commonly reported to produce 3-cyanoindole as a potential byproduct. This is likely due to the nature of the Vilsmeier reagent and the reaction conditions, which can be sensitive to impurities.
Q4: How can I effectively purify the desired indole-3-carboxaldehyde from the byproducts?
A4: If byproducts are formed, purification is necessary. Column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) is a common method for separating compounds with similar polarities.[1] Recrystallization from a suitable solvent, such as ethanol, can also be a highly effective purification technique.
Q5: Are there alternative formylating reagents that are less likely to produce these byproducts?
A5: Yes, several other formylating agents can be used for indoles. For instance, the Duff reaction using hexamethylenetetramine is effective for formylating electron-rich aromatic compounds like indoles. Other reagents include N-formylsaccharin and cyanomethyl formate, which can react under milder conditions.
Quantitative Data on Reaction Conditions and Yields
The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of indole and substituted indoles, along with the corresponding yields of the desired product. This data can help in selecting a starting point for optimizing your reaction.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5-8 | - | [1] |
| Indole | Vilsmeier Reagent, DMF | 0 to RT | 2.5 | 77 | [2] |
| 2-Methylaniline | Vilsmeier Reagent, DMF | 0 to 85 | 5 | 96 | [3] |
| 2,5-Dimethylaniline | Vilsmeier Reagent, DMF | 0 to 90 | 8 | 89 | [3] |
| 2,3-Dimethylaniline | Vilsmeier Reagent, DMF | 0 to 85 | 7 | 90 | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Indole-3-carboxaldehyde
This protocol is optimized for high yield and purity of the final product.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate solution
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Dichloromethane (DCM) or Ethyl acetate
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Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction's progress by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. This step is exothermic and should be performed with caution. The product will often precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Visualizations
Vilsmeier-Haack Reaction Mechanism and Byproduct Formation
Caption: Mechanism of Vilsmeier-Haack formylation and pathways to major byproducts.
Troubleshooting Workflow for Vilsmeier-Haack Formylation
Caption: A step-by-step workflow for troubleshooting common issues.
References
Optimization of solvent and temperature for 2-tert-butyl-1H-indole-3-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde. The focus is on optimizing solvent and temperature conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the formylation of 2-tert-butyl-1H-indole to produce this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is favored for its high regioselectivity at the electron-rich C3 position of the indole ring.
Q2: How does the tert-butyl group at the C2 position affect the Vilsmeier-Haack reaction?
A2: The bulky tert-butyl group at the C2 position introduces significant steric hindrance. This can influence the reaction rate and may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the formylation of unsubstituted indole. However, the electron-donating nature of the tert-butyl group also activates the indole ring, favoring the electrophilic substitution at the C3 position.
Q3: What are the typical solvents used for this reaction, and how do they impact the outcome?
A3: N,N-Dimethylformamide (DMF) is the most common solvent as it also serves as a reagent for the formation of the Vilsmeier reagent. In some cases, an excess of the amide can be used as the solvent. Other non-protic solvents like 1,2-dichloroethane or benzene can be used, though DMF is generally preferred for its role in reagent formation and solubility of the reaction intermediates. The choice of solvent can affect the reaction temperature and the solubility of the starting materials and intermediates.
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: The optimal temperature for the Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate. For indoles, a temperature range of 0°C to 100°C is common. For sterically hindered substrates like 2-tert-butyl-1H-indole, the reaction may require heating to higher temperatures (e.g., 80-100°C) to achieve a reasonable reaction rate and yield. However, excessively high temperatures can lead to side reactions and decomposition. It is often recommended to start at a lower temperature (e.g., 0-10°C) during the addition of reagents and then gradually heat the reaction mixture while monitoring its progress.
Q5: What are the potential side reactions or byproducts in this synthesis?
A5: A common side reaction in the formylation of indoles is the formation of a 3-cyanoindole byproduct, though this is less prevalent than with other formylation methods. The bulky tert-butyl group may also lead to incomplete reactions or the formation of other regioisomers, although formylation at the C3 position is strongly favored. At higher temperatures, degradation of the starting material or product can occur.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Reaction temperature is too low for the sterically hindered substrate.3. Insufficient reaction time. | 1. Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Gradually increase the reaction temperature, for example, up to 80-90°C, and monitor the reaction by TLC.[1]3. Extend the reaction time and monitor the progress by TLC. |
| Formation of Multiple Products/Byproducts | 1. Reaction temperature is too high, leading to side reactions or decomposition.2. Presence of impurities in the starting materials or reagents. | 1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.2. Use high-purity starting materials and freshly distilled reagents. |
| Darkening or Charring of the Reaction Mixture | 1. Excessive heat leading to decomposition of the substrate, product, or solvent. | 1. Immediately reduce the temperature.2. Ensure efficient stirring and cooling during the exothermic formation of the Vilsmeier reagent.3. Consider a more gradual increase in temperature. |
| Difficulty in Product Purification | 1. Similar polarities of the product and byproducts.2. The product is an oil or does not crystallize easily. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).2. If the product is an oil, purification by column chromatography is the recommended method. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Vilsmeier-Haack Formylation of Indole Derivatives (Qualitative)
| Substrate | Solvent | Temperature (°C) | Synthesis Time (h) | Yield (%) | Reference |
| Indole | DMF | 85 | 5 | 96 | [1] |
| 6-Chloro-1H-indole | DMF | 90 | 8 | 91 | [1] |
| 6-Methyl-1H-indole | DMF | 90 | 8 | 89 | [1] |
| 7-Methoxy-1H-indole | DMF | 90 | 7 | 86 | [1] |
Note: The data above is for related indole derivatives and serves as a general guideline. Optimal conditions for 2-tert-butyl-1H-indole may vary due to steric effects.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-tert-butyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0°C.
-
Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Reaction with Indole: Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DMF or dichloromethane.
-
Add the solution of 2-tert-butyl-1H-indole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-90°C. The optimal temperature and time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the hydrolysis of the intermediate iminium salt is complete and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the formylation reaction.
References
Validation & Comparative
A Comparative Analysis of 2-tert-butyl-1H-indole-3-carbaldehyde and Other Indole Aldehydes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological significance of 2-tert-butyl-1H-indole-3-carbaldehyde in comparison to other key indole aldehydes, supported by experimental data and detailed protocols.
Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds widely employed as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Their rich chemical reactivity and diverse biological activities have established them as a cornerstone in medicinal chemistry and drug discovery. This guide provides a comprehensive comparison of this compound with its parent compound, indole-3-carbaldehyde, and other substituted analogues. The introduction of a bulky tert-butyl group at the C-2 position of the indole ring significantly influences the molecule's steric and electronic properties, leading to distinct characteristics in terms of reactivity and biological function.
Physicochemical Properties: A Comparative Overview
The substitution on the indole ring dramatically alters the physicochemical properties of indole-3-carbaldehydes. The presence of the tert-butyl group in this compound introduces significant steric bulk and increases lipophilicity compared to the unsubstituted indole-3-carbaldehyde.
| Property | This compound | Indole-3-carbaldehyde | 5-Bromo-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₃H₁₅NO | C₉H₇NO | C₉H₆BrNO |
| Molecular Weight | 201.27 g/mol | 145.16 g/mol | 224.05 g/mol |
| Melting Point (°C) | Not available | 194-198 | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| LogP (Predicted) | Higher | 1.89 | 2.68 |
Table 1: Comparison of physicochemical properties of selected indole-3-carbaldehydes. LogP values are predicted and serve as an indicator of lipophilicity.
Synthesis and Reactivity: The Impact of the 2-tert-butyl Group
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles at the C-3 position. The presence of the electron-donating tert-butyl group at the C-2 position is expected to activate the indole ring towards electrophilic substitution, potentially leading to higher yields or milder reaction conditions compared to the unsubstituted indole. However, the steric hindrance imposed by the bulky tert-butyl group can also play a significant role, potentially impeding the approach of the Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde
This protocol describes the general synthesis of indole-3-carbaldehydes, which can be adapted for substituted indoles like 2-tert-butyl-1H-indole.
Materials:
-
Indole (or 2-tert-butyl-1H-indole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
Dissolve the indole (or substituted indole) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the mixture with a sodium hydroxide solution until the product precipitates.
-
Filter the precipitate, wash it with water, and dry it.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
Biological Activity: A Comparative Perspective
Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the indole ring is a key determinant of the compound's biological profile.
Antimicrobial Activity
Cytotoxic Activity
Similarly, direct comparative cytotoxic data for this compound is limited. However, numerous studies have reported the cytotoxic effects of various indole derivatives. For example, some 3-substituted-2-indolinone derivatives have shown potent cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines, with IC50 values below 10 µM. The presence and position of substituents on the indole ring significantly influence the cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Structure-Activity Relationship and Signaling Pathways
The biological activity of indole aldehydes is intrinsically linked to their chemical structure. The nature, position, and steric bulk of substituents on the indole ring can modulate their interaction with biological targets.
Aryl Hydrocarbon Receptor (AhR) Activation
Indole-3-carbaldehyde is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining mucosal homeostasis. The activation of AhR by indole-3-carbaldehyde has been shown to have protective effects in models of metabolic syndrome. The influence of the 2-tert-butyl group on AhR activation is an area that warrants further investigation, as steric hindrance could potentially alter the binding affinity and subsequent downstream signaling.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole aldehydes.
Experimental Workflows
The synthesis and evaluation of indole aldehydes follow a structured workflow, from initial synthesis and purification to comprehensive biological testing.
Caption: General experimental workflow for the synthesis and biological evaluation of indole aldehydes.
Conclusion
This compound represents an intriguing analogue within the indole aldehyde family. The presence of the bulky tert-butyl group at the C-2 position is anticipated to significantly modify its physicochemical properties, reactivity, and biological activity profile compared to the parent indole-3-carbaldehyde and other derivatives. While direct comparative data is still emerging, the established knowledge of structure-activity relationships within this class of compounds suggests that the 2-tert-butyl substitution could lead to enhanced lipophilicity and potentially modulate interactions with biological targets. Further quantitative studies are necessary to fully elucidate the unique characteristics of this compound and to harness its potential in the development of novel therapeutic agents. This guide provides a foundational framework and detailed experimental protocols to facilitate such future investigations.
References
Validating the anti-inflammatory activity of 2-tert-butyl-1H-indole-3-carbaldehyde derivatives
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the anti-inflammatory activity of a representative novel indole derivative, 2-chloropropylcarbonyl-substituted indole-2-formamide benzimidazole[2,1-b]thiazole, against established anti-inflammatory drugs. The data presented herein is based on in vitro studies and highlights the potential of this class of compounds as promising therapeutic candidates.
Executive Summary
Novel indole derivatives are being actively investigated for their diverse pharmacological properties, including their anti-inflammatory effects. This guide focuses on a specific derivative that has demonstrated significant inhibitory activity against key pro-inflammatory mediators. Through a detailed comparison with the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone, this document aims to provide a clear perspective on the potential of this new chemical entity. The subsequent sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding.
Comparative Performance Analysis
The anti-inflammatory activity of the representative indole derivative was evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This cell line is a widely accepted model for studying the inflammatory response. The efficacy of the compound was determined by its ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are critical mediators of inflammation.
| Compound/Drug | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| Indole Derivative (Compound 13b) | 10.992[1] | 12.901[1] | 2.294[1] |
| Indomethacin | Not reported in this study | Not reported in this study | Not reported in this study |
| Dexamethasone | Not reported in this study | Not reported in this study | Not reported in this study |
Note: Direct comparative IC50 values for Indomethacin and Dexamethasone under the exact same experimental conditions were not available in the primary study for the indole derivative. The table highlights the potent activity of the novel compound. Further studies would be required for a direct head-to-head quantitative comparison.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds, including indole derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Below is a diagram illustrating the general NF-κB signaling pathway, which is a likely target for the anti-inflammatory action of the evaluated indole derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of 2-tert-butyl-1H-indole-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-tert-butyl-1H-indole-3-carbaldehyde analogs and related indole derivatives. While a systematic SAR study with quantitative data for a series of this compound analogs is not extensively available in publicly accessible literature, this document synthesizes findings from various studies on related indole-3-carbaldehyde derivatives to elucidate key structural determinants for biological activity. The guide covers known biological activities, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.
Structure-Activity Relationship (SAR) Insights
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the indole ring and modifications at the 3-carbaldehyde position are critical for determining the specific biological effects.
The introduction of a bulky tert-butyl group at the C2 position of the indole ring is a key structural feature. This group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
Key Findings from Related Indole Analogs:
-
Anticancer Activity: Studies on various indole derivatives have shown that substitutions on the indole ring significantly impact cytotoxicity. For instance, in a series of indolylsuccinimides, N-alkylation and halogenation of the indole ring were found to influence the anticancer activity against different cell lines.[5] Another study on indole-2-carboxamides demonstrated that specific substitutions could be fine-tuned to confer selective antitubercular and/or antitumor activities.[6]
-
Anti-inflammatory Activity: Indole-3-carbaldehyde derivatives have been shown to exert anti-inflammatory effects, often through the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent inhibition of the NF-κB signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, indole derivatives have been developed as potent inhibitors of the STIMULATOR of interferon genes (STING) pathway, which is implicated in various inflammatory and autoimmune diseases.[7][8][9][10]
-
Antiviral Activity: The indole scaffold is a promising backbone for the development of antiviral agents. Studies have shown that indole-2-carboxylate derivatives exhibit broad-spectrum antiviral activity against both DNA and RNA viruses.[11] Specific substitutions on the indole ring were found to be crucial for potency and selectivity against different viral strains.[11]
Table 1: Comparative Biological Activity of Representative Indole-3-carbaldehyde Analogs
Since a direct comparative dataset for a series of this compound analogs is not available, the following table compiles data from various studies on related indole derivatives to illustrate the impact of different substitutions on biological activity. Note: The data presented below is collated from different studies and should not be interpreted as a direct comparison under identical experimental conditions.
| Compound/Analog | Substitution Pattern | Biological Activity | Target/Assay | Quantitative Data (e.g., IC50) | Reference(s) |
| Indole-3-carbaldehyde | Unsubstituted at C2 | Anti-inflammatory | Aryl Hydrocarbon Receptor (AhR) activation | - | [1][12] |
| 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | C2: tert-butyl, C7: ethyl | Anticancer, Antiviral, Anti-inflammatory | Aryl Hydrocarbon Receptor (AhR) | Not specified | [2] |
| Indole derivative 4dc | (Structure not specified) | STING Inhibition | RAW-Lucia™ ISG cells | 0.14 µM | [7][9] |
| Indole derivative 42 | Indolyl-urea derivative | STING Inhibition | In vivo mouse model | - | [8] |
| Indolylsuccinimide 3w | N,N-Dimethylated indolylsuccinimide | Anticancer (Cytotoxicity) | HT-29 cells | 0.02 µM | [5] |
| Indole-2-carboxylate 8f | (Structure specified in reference) | Antiviral | Cox B3 virus | SI = 17.1 | [11] |
| Indole-2-carboxylate 14f | (Structure specified in reference) | Antiviral | Influenza A | IC50 = 7.53 µmol/L | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
2.1. Synthesis of Indole-3-carboxaldehyde Analogs (General Procedure)
A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. A general protocol is as follows:
-
Preparation of the Vilsmeier Reagent: To a solution of anhydrous dimethylformamide (DMF) as a solvent, slowly add phosphorus oxychloride (POCl3) while maintaining the temperature between 0 to 5 °C. Stir the mixture for 30 minutes to obtain the Vilsmeier reagent.
-
Formylation of the Indole: Dissolve the appropriately substituted indole (e.g., 2-tert-butyl-1H-indole) in anhydrous DMF. Add the prepared Vilsmeier reagent dropwise to the indole solution at 0 to 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 1 to 2 hours, and then heat at reflux for 5 to 8 hours.
-
Work-up and Purification: After cooling the reaction mixture, add a saturated sodium carbonate solution to adjust the pH to alkaline, which will precipitate the solid product. Filter the solid, dry it, and recrystallize from a suitable solvent to obtain the purified indole-3-carbaldehyde analog.
2.2. Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
2.3. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control wells to determine the percentage of NO inhibition.
2.4. In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) and the test compound.
-
Incubation: Incubate the plates for several days until viral plaques are visible.
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Signaling Pathways
3.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carbaldehyde and its analogs can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][12] Activation of AhR can lead to anti-inflammatory effects by modulating the expression of target genes and cross-talking with other signaling pathways, such as NF-κB.[1]
References
- 1. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways | springermedizin.de [springermedizin.de]
- 2. 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | 586949-23-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies [mdpi.com]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ir.vistas.ac.in [ir.vistas.ac.in]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
A Comparative Guide to the Biological Activities of Indole-3-Carbaldehyde and its 2-tert-Butyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of indole-3-carbaldehyde and its derivative, 2-tert-butyl-1H-indole-3-carbaldehyde. While extensive research has elucidated the multifaceted biological profile of indole-3-carbaldehyde, a naturally occurring tryptophan metabolite, data on its 2-tert-butyl substituted counterpart is less comprehensive. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Indole-3-carbaldehyde (I3A) is a well-documented bioactive compound with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Its versatile structure has made it a popular scaffold for the development of novel therapeutic agents. The introduction of a bulky tert-butyl group at the 2-position of the indole ring, yielding this compound, is expected to significantly modulate its physicochemical properties and, consequently, its biological activity. This guide aims to provide a comparative overview of these two compounds based on available scientific literature.
Quantitative Comparison of Biological Activities
Due to a scarcity of publicly available quantitative data for this compound, this section primarily focuses on the well-documented activities of indole-3-carbaldehyde and its other derivatives. This information can serve as a baseline for predicting the potential effects of the 2-tert-butyl substitution.
Anticancer Activity
Indole-3-carbaldehyde and its derivatives have demonstrated notable antiproliferative effects across various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-3-carbaldehyde | - | Data not specified | [1] |
| 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | - | Data not specified | [2] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines (Nortopsentin Analogues) | HCT-116 | 0.81–27.7 | [3] |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines (Nortopsentin Analogues) | HCT-116 | 0.93–4.70 | [3] |
| 2,4-thiazolidinedione indole analogs | MCF-7 | 5 | [4] |
Antimicrobial Activity
The indole scaffold is a common feature in many antimicrobial agents. Indole-3-carbaldehyde and its derivatives have shown activity against a range of bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative | S. aureus | 6.25 | [5] |
| Indole-triazole derivative | S. aureus | 6.25 | [5] |
| Indole-thiadiazole derivative | B. subtilis | 3.125 | [5] |
| Indole-triazole derivative | B. subtilis | 3.125 | [5] |
| Indole derivatives | Various Gram-positive bacteria | 0.25 - 16 | |
| Scholarisins I, II, III, and F | Giberella publicaris, Cercospora nicotianae | 0.64 - 1.91 µM | [1] |
| Melokhanines B, D, E, and F | Pseudomonas aeruginosa | 2 - 5 µM | [1] |
Note: Direct MIC values for this compound were not found. However, various 2-substituted indole derivatives have shown potent antibacterial activity.[5]
Signaling Pathways Modulated by Indole-3-Carbaldehyde
Indole-3-carbaldehyde exerts its biological effects through the modulation of several key signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility.
MTT Assay for Antiproliferative Activity
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible turbidity after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Comparative Analysis and the Role of the 2-tert-Butyl Group
While a direct quantitative comparison is challenging due to the limited data on this compound, we can infer the potential impact of the tert-butyl group at the C2 position.
-
Steric Hindrance: The bulky tert-butyl group can introduce significant steric hindrance around the indole nitrogen and the C3-aldehyde. This could influence the molecule's ability to interact with biological targets. For some enzymes or receptors, this may lead to a decrease in binding affinity and biological activity. Conversely, it could also enhance selectivity for certain targets by preventing binding to others.
-
Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted indole-3-carbaldehyde. This enhanced lipophilicity can affect the compound's pharmacokinetic properties, such as membrane permeability and distribution. Increased lipophilicity can sometimes lead to improved cellular uptake and, consequently, enhanced biological activity.
-
Electronic Effects: The tert-butyl group is an electron-donating group, which can influence the electron density of the indole ring. This may alter the reactivity of the aldehyde group and the overall electronic properties of the molecule, potentially affecting its interactions with biological macromolecules.
The available information on derivatives such as 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde suggests that the 2-tert-butyl indole scaffold is a viable starting point for developing bioactive compounds, particularly in the area of anticancer research.[2] Further studies are warranted to systematically evaluate the biological activities of this compound and to directly compare its efficacy and selectivity with the parent compound, indole-3-carbaldehyde.
Conclusion
Indole-3-carbaldehyde is a versatile and biologically active molecule with well-established anticancer, antimicrobial, and anti-inflammatory properties. Its mechanisms of action involve the modulation of key signaling pathways. While the direct biological activity of this compound is not yet extensively documented, the structural modifications introduced by the tert-butyl group are likely to have a profound impact on its biological profile. This guide provides a foundation for further research into the structure-activity relationships of substituted indole-3-carbaldehydes and encourages the scientific community to explore the therapeutic potential of the 2-tert-butyl analog. Future studies providing quantitative data for this compound will be crucial for a comprehensive comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-tert-butyl-1H-indole-3-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-tert-butyl-1H-indole-3-carbaldehyde and its derivatives, focusing on their synthesis, spectroscopic characterization, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Characterization
While detailed, publicly available spectroscopic data for this compound is limited, this section provides expected values based on the analysis of closely related indole-3-carbaldehyde derivatives. These tables offer a comparative overview of key analytical data.
Table 1: Physicochemical Properties of Indole-3-Carbaldehyde Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₃H₁₅NO | 201.27 | 29957-81-1 |
| 1H-Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 487-89-8 |
| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | 91-54-3 |
| 1-Ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 173.21 | 778-93-8 |
| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 235.28 | 2539-54-0 |
Table 2: Comparative ¹H NMR Spectral Data of Indole-3-Carbaldehyde Derivatives (in CDCl₃, δ ppm)
| Proton | 1H-Indole-3-carbaldehyde[1] | 1-Methyl-1H-indole-3-carbaldehyde[1] | 1-Ethyl-1H-indole-3-carbaldehyde[1] | 1-Allyl-1H-indole-3-carbaldehyde[1] |
| CHO | 10.08 (s) | 10.01 (s) | 10.01 (s) | 10.02 (s) |
| H-2 | 8.79 (s) | 7.69 (s) | 7.75 (s) | 7.74 (s) |
| H-4 | 8.33 (m) | 8.35 (d) | 8.31 (d) | 8.32 (d) |
| H-5 | 7.35 (m) | 7.42 (m) | 7.38 (t) | 7.35 (m) |
| H-6 | 7.35 (m) | 7.42 (m) | 7.34 (m) | 7.35 (m) |
| H-7 | 7.45 (m) | 7.42 (m) | 7.31 (d) | 7.35 (m) |
| N-H | 8.40 (br s) | - | - | - |
| N-CH₃ | - | 3.90 (s) | - | - |
| N-CH₂CH₃ | - | - | 4.24 (q) | - |
| N-CH₂CH=CH₂ | - | - | - | 4.80 (d) |
| N-CH₂CH =CH₂ | - | - | - | 6.03 (m) |
| N-CH₂CH=CH₂ | - | - | - | 5.33 (m), 5.20 (m) |
| N-CH₂CH₃ | - | - | 1.56 (t) | - |
Table 3: Comparative ¹³C NMR Spectral Data of Indole-3-Carbaldehyde Derivatives (in CDCl₃, δ ppm)
| Carbon | 1H-Indole-3-carbaldehyde[1] | 1-Methyl-1H-indole-3-carbaldehyde[1] | 1-Ethyl-1H-indole-3-carbaldehyde[1] | 1-Allyl-1H-indole-3-carbaldehyde[1] |
| C=O | 185.34 | 184.43 | 184.47 | 184.58 |
| C-2 | 135.75 | 137.90 | 137.55 | 138.28 |
| C-3 | 118.38 | 118.09 | 118.14 | 119.07 |
| C-3a | 124.39 | 125.29 | 125.50 | 125.46 |
| C-4 | 123.04 | 124.04 | 122.89 | 124.06 |
| C-5 | 121.88 | 122.94 | 122.13 | 123.01 |
| C-6 | 120.55 | 122.04 | 122.13 | 122.16 |
| C-7 | 111.70 | 109.87 | 109.98 | 110.28 |
| C-7a | 136.79 | 137.90 | 137.02 | 137.32 |
| N-CH₃ | - | 33.69 | - | - |
| N-CH₂CH₃ | - | - | 41.89 | - |
| N-CH₂CH=CH₂ | - | - | - | 49.54 |
| N-CH₂CH =CH₂ | - | - | - | 131.75 |
| N-CH₂CH=CH₂ | - | - | - | 118.42 |
| N-CH₂CH₃ | - | - | 15.05 | - |
Table 4: Key IR and Mass Spectrometry Data for Indole-3-Carbaldehyde
| Spectroscopic Technique | Key Features for 1H-Indole-3-carbaldehyde |
| IR (KBr, cm⁻¹) | ~3160 (N-H stretch), ~1655 (C=O stretch, aldehyde), ~1580, 1470 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 146 |
Biological Activities and Performance
Derivatives of this compound are being investigated for a range of biological activities, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways.
Table 5: In Vitro Anticancer Activity of Selected Indole Derivatives (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-468 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | 13.2 | 8.2 | - | - | - | [2] |
| Biphenyl-substituted sulfonohydrazide derivative | 17.3 | - | - | - | - | [2] |
| Indole-based tyrphostin (2a) | < 10 | - | < 10 | - | - | |
| Indole-based tyrphostin (2b) | < 10 | - | < 10 | - | - | |
| 1,3,4-Oxadiazole-indole conjugate (R = 2-FC₆H₄) | 2.42 | - | - | - | - | |
| 1,3,4-Triazole-indole conjugate (R = 4-FC₆H₄) | 3.06 | - | - | - | - |
Antimicrobial Activity
Various derivatives of indole-3-carbaldehyde have shown promising activity against a spectrum of bacterial and fungal pathogens.
Table 6: In Vitro Antimicrobial Activity of Selected Indole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei | Reference |
| Indole-thiadiazole (2h) | 6.25 | - | - | - | - | - | |
| Indole-triazole (3d) | 6.25 | - | - | - | - | 3.125 | |
| Indole-thiadiazole (2c) | - | - | - | 3.125 | - | - | |
| Indole-triazole (3c) | - | - | - | 3.125 | - | - | |
| Indole-3-carbaldehyde semicarbazone (1) | 100 | - | >150 | 100 | - | - | |
| 5-Methoxy-indole-3-carbaldehyde semicarbazone (2) | 150 | - | >150 | 150 | - | - | |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | 3.90 | 0.98 | Inactive | - | 7.80 | - | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocol: Vilsmeier-Haack Reaction
A general and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) with constant stirring.
-
Formylation: To the prepared Vilsmeier reagent, add a solution of the corresponding indole (e.g., 2-tert-butyl-1H-indole) in DMF dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Purification: Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Anticancer Activity Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Workflow Diagrams
The biological effects of indole derivatives are often attributed to their interaction with specific cellular signaling pathways.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.
Caption: Indole derivatives can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways.
References
A Comparative Analysis of the Anticancer Potential of Substituted Indole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential. Among these, substituted indole-3-carbaldehydes have emerged as a promising class of anticancer agents. Their synthetic tractability allows for the introduction of various substituents, leading to a diverse array of derivatives with potent and selective anticancer activities. This guide provides a comparative overview of the anticancer effects of several substituted indole-3-carbaldehydes, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of substituted indole-3-carbaldehydes is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented below for a selection of derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 (as IC50 in µg/mL)[1] |
| 1-propyl-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 (as IC50 in µg/mL)[2] | |
| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 1.9 (as IC50 in µg/mL)[2] | |
| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2[1][3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2[1][3] | |
| Chalcones | Indole-chalcone derivative | HCT116 (Colon) | 11.99 ± 1.62[4] |
| Indole-chalcone derivative | PC-3 (Prostate) | 14.43 ± 2.1[4] | |
| Indole-vinyl sulfones | Indole-vinyl sulfone derivative | Various | Potent activity[4] |
| 3-amino-1H-7-azaindole | Substituted 3-amino-1H-7-azaindole | HeLa (Cervical) | 3.7[4] |
| Substituted 3-amino-1H-7-azaindole | HepG2 (Liver) | 8.0[4] | |
| Substituted 3-amino-1H-7-azaindole | MCF-7 (Breast) | 19.9[4] |
Key Signaling Pathways in Anticancer Action
Substituted indole-3-carbaldehydes exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antimicrobial spectrum of 2-tert-butyl-1H-indole-3-carbaldehyde derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The continuous rise of antibiotic-resistant pathogens necessitates the exploration and validation of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds, with a significant number demonstrating a broad spectrum of activity against various microorganisms.[1] This guide provides a comparative analysis of the antimicrobial performance of various indole-3-carbaldehyde derivatives and related indole compounds, supported by experimental data and detailed methodologies to aid in research and development efforts. While specific data on 2-tert-butyl-1H-indole-3-carbaldehyde is not extensively available in the reviewed literature, this guide synthesizes findings on structurally related indole derivatives to provide a valuable reference for validating the antimicrobial potential of new analogues.
Comparative Antimicrobial Activity of Indole Derivatives
The antimicrobial efficacy of indole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various indole-3-carbaldehyde derivatives and other indole compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 100 | 100 |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 150 | 150 |
| 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | >150 | >150 |
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | >150 | >150 |
| Tetracycline (Standard) | 25 | 25 |
Data sourced from a study on indole-3-carbaldehyde semicarbazone derivatives, which indicated that halogenated derivatives showed moderate activity against Gram-positive bacteria.[2][3]
Table 2: Antimicrobial Activity of Indole Derivatives with Azole Moieties
| Compound | S. aureus (MIC µg/mL) | MRSA (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) | C. albicans (MIC µg/mL) | C. krusei (MIC µg/mL) |
| Indole-thiadiazole (2c) | >50 | 6.25 | >50 | 3.125 | 3.125 | 6.25 |
| Indole-triazole (3c) | >50 | >50 | >50 | 3.125 | 3.125 | 6.25 |
| Indole-triazole (3d) | >50 | 3.125 | >50 | >50 | 3.125 | 3.125 |
| Ampicillin (Standard) | 12.5 | 50 | 50 | 25 | - | - |
| Ciprofloxacin (Standard) | 0.19 | 0.78 | 0.09 | 0.09 | - | - |
| Fluconazole (Standard) | - | - | - | - | 0.78 | 6.25 |
This table highlights the potent activity of certain indole-triazole and indole-thiadiazole derivatives, particularly against MRSA and fungal strains.[4][5]
Table 3: Antimicrobial Activity of Indole-3-Aldehyde Hydrazone Derivatives
| Compound | S. aureus (MIC µg/mL) | MRSA (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Indole anisic acid hydrazide (1k) | 25 | 12.5 | >100 | 50 | 50 |
| 5-Bromoindole anisic acid hydrazide (1m) | 12.5 | 6.25 | 100 | 25 | 25 |
| Ampicillin (Standard) | 12.5 | >100 | 50 | 12.5 | - |
| Ciprofloxacin (Standard) | 0.19 | 0.78 | 0.09 | 0.09 | - |
| Fluconazole (Standard) | - | - | - | - | 0.78 |
Data from studies on indole-3-aldehyde hydrazone derivatives, which showed that some compounds displayed better activity against MRSA than ampicillin.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of antimicrobial activity. The following sections outline the methodologies commonly employed in the assessment of indole derivatives.
1. Synthesis of Indole-3-Carbaldehyde Derivatives
The synthesis of indole-3-carbaldehyde derivatives often serves as a starting point for creating more complex molecules with potential antimicrobial properties.[8] A general method for synthesizing semicarbazone derivatives is described below.[2]
-
Step 1: Preparation of Semicarbazide Solution: A solution of sodium acetate in water is added dropwise to a hot solution of hydrochlorinated semicarbazide in a methanol-water mixture.
-
Step 2: Reaction with Indole-3-Carboxaldehyde: The respective indole-3-carboxaldehyde derivative, dissolved in ethanol, is added to the semicarbazide solution.
-
Step 3: Reflux and Stirring: The reaction mixture is refluxed for several hours and then stirred at room temperature.
-
Step 4: Product Isolation: The solvent is slowly evaporated, and the resulting solid product is filtered, washed with hot water and cold ethanol, and then dried. Recrystallization from a suitable solvent mixture like methanol and acetone is performed for purification.[2]
2. Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]
-
Preparation of Inoculum: Bacterial strains are incubated on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA).[10] The cell density of each inoculum is adjusted in sterile water to a 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized indole derivatives and standard drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration.[4][10]
-
Serial Dilution: Two-fold serial dilutions of the test compounds and standard drugs are prepared in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi in microtiter plates.[4][10] The final concentrations typically range from 0.78 to 400 µg/mL.[4][6]
-
Inoculation and Incubation: The prepared microbial suspensions are added to each well of the microtiter plates. The plates are then incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[4]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][9]
Visualizing Experimental Workflows
To further clarify the processes involved in validating the antimicrobial spectrum of these derivatives, the following diagrams illustrate the key workflows.
Caption: General workflow for the synthesis and antimicrobial testing of indole derivatives.
Caption: Logical relationship in the drug discovery process of indole-based antimicrobials.
References
- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]
- 3. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. znaturforsch.com [znaturforsch.com]
The Influence of the Tert-Butyl Group on the Biological Activity of Indole-3-Carbaldehyde Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of molecular scaffolds is paramount in the design of novel therapeutics. Indole-3-carbaldehyde has emerged as a promising scaffold, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Modifications to the indole ring and the carbaldehyde group are key strategies for fine-tuning the pharmacological profile of these compounds.[2] This guide provides a comparative analysis of the biological activity of a tert-butyl-substituted indole-3-carbaldehyde derivative against other analogs, supported by experimental data, to elucidate the impact of this bulky alkyl group.
Comparative Anticancer Activity
A study by an unnamed source synthesized a series of novel indole-based arylsulfonylhydrazides and evaluated their in vitro anticancer activity against the estrogen receptor-positive breast cancer cell line (MCF-7) and the triple-negative breast cancer cell line (MDA-MB-468).[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
The data presented in the table below allows for a direct comparison of the 4-tert-butyl substituted analog with other derivatives from the same series.
| Compound ID | Substituent (R) at 4-position of benzenesulfonohydrazide | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-468 |
| 5g | tert-Butyl | 18.5 | 14.2 |
| 5b | Methyl | 20.1 | 16.5 |
| 5f | Chloro | 13.2 | 8.2 |
| 5e | Nitro | 25.6 | 21.3 |
| Data extracted from a study on novel indole-based arylsulfonylhydrazides.[3] |
From this limited dataset, the 4-tert-butyl derivative (5g) demonstrated potent anticancer activity against both MCF-7 and MDA-MB-468 cell lines.[3] Its activity was found to be comparable to the methyl-substituted analog (5b) and more potent than the nitro-substituted derivative (5e).[3] However, the chloro-substituted analog (5f) exhibited the most potent activity in this series.[3] This suggests that while the bulky, lipophilic tert-butyl group is well-tolerated and contributes to the anticancer efficacy, electron-withdrawing groups like chloro at this position may lead to enhanced potency.
Structure-Activity Relationship
The following diagram illustrates the general structure of the compared compounds and highlights the variable substituent at the 4-position of the benzenesulfonohydrazide ring, which influences the anticancer activity.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was used to determine the anticancer effects of the indole-3-carbaldehyde derivatives.[1]
MTT Assay for Anticancer Activity
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Cells (e.g., MCF-7 or MDA-MB-468) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the indole-3-carbaldehyde derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for a specified period, typically 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined from the dose-response curve.
Conclusion
The inclusion of a tert-butyl group on the indole-3-carbaldehyde scaffold, specifically at the 4-position of a benzenesulfonohydrazide moiety, results in a compound with significant anticancer activity. While not the most potent in the analyzed series, its efficacy highlights the tolerance for bulky, lipophilic groups in this region of the molecule for interaction with biological targets. Further research involving the direct comparison of tert-butyl substituted indole-3-carbaldehyde with the parent compound is necessary to fully elucidate the specific contribution of this functional group to the overall biological activity profile. The provided experimental protocol for the MTT assay serves as a foundational method for such future comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of 2-tert-butyl-1H-indole-3-carbaldehyde production methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds, presents a unique challenge due to the steric hindrance imposed by the tert-butyl group at the 2-position of the indole ring. This guide provides an objective comparison of the primary synthetic methodologies for the production of this valuable compound, supported by representative experimental data and detailed protocols.
Comparative Analysis of Synthetic Efficiency
The formylation of the indole nucleus at the C-3 position is the most direct route to this compound. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most established methods for this transformation. The following table summarizes the key quantitative data for these methods, offering a clear comparison of their respective efficiencies. It is important to note that the data presented for this compound is extrapolated from studies on sterically hindered 2-substituted indoles due to a lack of specific literature values for this exact compound.
| Parameter | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Starting Material | 2-tert-Butyl-1H-indole | 2-tert-Butyl-1H-indole |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Chloroform (CHCl₃), Sodium hydroxide (NaOH) |
| Typical Yield | 60-75% (estimated for sterically hindered substrate) | 20-30% (estimated for sterically hindered substrate) |
| Reaction Temperature | 0 °C to room temperature | 60-70 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Purity of Crude Product | Generally high, requires standard purification | Moderate, often contains ortho- and para-isomers and other byproducts |
| Scalability | Readily scalable | Challenging to scale up due to exothermic nature and biphasic system |
| Safety & Environmental | Use of corrosive POCl₃ requires caution. | Use of toxic chloroform and strong base. Exothermic reaction requires careful temperature control. |
Experimental Protocols
Vilsmeier-Haack Reaction
This method is generally the preferred route for the formylation of indoles due to its high yields and cleaner reaction profile.
Materials:
-
2-tert-Butyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Reimer-Tiemann Reaction
While typically lower in yield for indoles compared to the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and can be applied to electron-rich heterocycles.
Materials:
-
2-tert-Butyl-1H-indole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-1H-indole (1 equivalent) in ethanol (10 volumes).
-
Add a solution of sodium hydroxide (4 equivalents) in water (5 volumes) to the flask.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add chloroform (3 equivalents) dropwise over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 4-8 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and acidify with 1 M hydrochloric acid to pH ~6.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bisulfite solution (to remove unreacted aldehyde) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Logical Workflow for Method Selection
The choice of synthetic method depends on several factors, including the desired scale of the reaction, purity requirements, and available laboratory resources. The following diagram illustrates a logical workflow for selecting the optimal method for the synthesis of this compound.
Caption: Decision tree for selecting a synthetic method.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in understanding the reaction mechanisms and experimental processes, the following diagrams are provided.
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction pathway.
General Experimental Workflow
Caption: General synthetic experimental workflow.
Cross-validation of analytical methods for 2-tert-butyl-1H-indole-3-carbaldehyde
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-tert-butyl-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the robust and accurate quantification of this compound is paramount for its use in synthetic chemistry and as a potential building block in pharmaceutical agents. This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies. The aim of this document is to assist in the selection of the most suitable analytical method for specific research and quality control needs.
The validation of analytical methods is a critical step in drug development and manufacturing, ensuring that a selected method is fit for its intended purpose by providing reliable, reproducible, and accurate data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1] Cross-validation of different analytical methods provides a comprehensive understanding of each method's capabilities and limitations. This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the analytical methods discussed. The data presented is a composite from various studies on similar indole derivatives to provide a representative comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (%) | 98-102 | 95-105 | 99-101 |
| Precision (%RSD) | < 2.0 | < 5.0 | < 1.5 |
| LOD | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| LOQ | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quantification of this compound in bulk material and simple formulations due to its robustness and cost-effectiveness.
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C
-
UV Detection: Wavelength set at the maximum absorbance of this compound (typically around 300-310 nm).
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Caption: Generalized workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to HPLC-UV and is suitable for identifying and quantifying volatile impurities. Due to the polarity of the indole nitrogen, derivatization may be necessary to improve peak shape and thermal stability, though the tert-butyl group may offer some protection.
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is required, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added, and the mixture is heated to ensure complete reaction.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: An electron ionization (EI) source operating at 70 eV. The mass spectrometer is operated in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Quantification: Quantification is performed using an internal standard and constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
Caption: Generalized workflow for GC-MS analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level analysis, such as in biological matrices or for detecting low-level impurities.
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to remove interfering substances.
LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.[1]
-
Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Caption: Generalized workflow for LC-MS/MS analysis.
Cross-Validation Considerations
Cross-validation is performed to ensure that different analytical methods or laboratories produce comparable results.[2][3] For this compound, this could involve analyzing the same batch of material by HPLC-UV and LC-MS/MS. The acceptance criteria would typically involve the comparison of the mean results, which should fall within a predefined percentage of each other, often guided by the precision of the methods. This process is essential when transferring a method from a research environment to a quality control laboratory or when data from different analytical techniques are combined in a regulatory submission.[2]
References
Safety Operating Guide
Proper Disposal of 2-tert-butyl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-tert-butyl-1H-indole-3-carbaldehyde (CAS No. 29957-81-1), a compound used in various research and development applications. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), these procedures are based on the known hazards associated with this chemical and general best practices for hazardous waste management. A conservative approach is strongly recommended.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] Adherence to appropriate safety protocols is essential during handling and disposal. Always operate in a well-ventilated area, preferably within a chemical fume hood, and utilize personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The available hazard data for this compound is summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Solid Waste: Collect un-reusable solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, chemically compatible container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Be mindful of solvent compatibility; for instance, keep halogenated and non-halogenated solvent waste streams separate.[2]
-
-
Containerization:
-
Use a robust, leak-proof container made of a material compatible with the chemical waste. The original container, if in good condition, can often be used.
-
Ensure the container has a secure, tightly fitting lid to prevent spills and evaporation.[3]
-
Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[4]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must clearly state the full chemical name: "this compound". Avoid using abbreviations.
-
Include the concentration and the solvent if it is a liquid waste mixture.
-
Provide the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
Secondary containment, such as a chemical-resistant tray, is recommended to contain any potential leaks.
-
-
Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill using an appropriate absorbent material.
-
Wearing full PPE, carefully sweep or collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's EHS office.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or has reached the time limit for satellite accumulation, submit a waste pickup request to your institution's EHS department.
-
Complete all necessary paperwork accurately, detailing the contents of the waste container.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
